1-Butyl-4-(2-nitro-ethyl)-benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-butyl-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
ZBXBOAOIEMGCOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic route and the expected physicochemical and spectroscopic properties of the target compound, 1-Butyl-4-(2-nitro-ethyl)-benzene. The information presented herein is curated for an audience with a strong background in organic chemistry and is intended to support research and development activities.
Synthesis Methodology
The synthesis of this compound can be conceptually approached through a three-step sequence commencing with a Henry-type condensation reaction, followed by dehydration and subsequent reduction. This synthetic strategy is widely employed for the preparation of β-arylnitroalkanes.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, representative experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for the specific substrates.
Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol (Henry Reaction)
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone in the presence of a base.[1][2]
-
Materials: 4-Butylbenzaldehyde, Nitroethane, Butylamine, Acetic Acid, Ethanol.
-
Procedure:
-
To a solution of 4-butylbenzaldehyde (1 equivalent) in ethanol, add nitroethane (1.5 equivalents).
-
Add butylamine (2 equivalents) as a basic catalyst.[3]
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and acidified with acetic acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene (Dehydration)
The nitroalkene is synthesized by the dehydration of the corresponding nitroalkanol.
-
Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, Acetic Anhydride, Sodium Acetate.
-
Procedure:
-
A mixture of 1-(4-butylphenyl)-2-nitropropan-1-ol (1 equivalent) and anhydrous sodium acetate (0.5 equivalents) in acetic anhydride (5 equivalents) is prepared.
-
The mixture is heated at 100-120 °C for 2-4 hours.
-
After cooling, the reaction mixture is poured into ice-water to hydrolyze the excess acetic anhydride.
-
The product is extracted with an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried and concentrated to yield the crude nitroalkene, which can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (Reduction)
The final step involves the selective reduction of the carbon-carbon double bond of the nitroalkene.
-
Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, Sodium Borohydride (NaBH4), Tetrahydrofuran (THF), Methanol.
-
Procedure:
-
Dissolve 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (1 equivalent) in a mixture of THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification by column chromatography will yield the final product, this compound.
-
Characterization Data
Due to the absence of experimentally determined data in the searched literature for this compound, the following tables provide predicted physicochemical and spectroscopic properties based on data from structurally analogous compounds. These values should be considered as estimates.
Physicochemical Properties
| Property | Predicted Value | Reference Compounds Used for Estimation |
| Molecular Formula | C12H17NO2 | - |
| Molecular Weight | 207.27 g/mol | - |
| Appearance | Pale yellow oil or low melting solid | General observation for similar nitroalkanes. |
| Boiling Point | > 250 °C (estimated) | Based on the boiling point of 1-butyl-4-nitrobenzene.[4] |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). Insoluble in water. | General solubility characteristics of similar organic compounds. |
Spectroscopic Data
The expected spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound. The following are predicted values based on known spectroscopic data of similar molecules.[5][6][7][8][9]
2.2.1. 1H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | d | 2H | Aromatic (ortho to butyl) |
| ~ 7.10 | d | 2H | Aromatic (ortho to ethyl) |
| ~ 4.60 | t | 2H | -CH2-NO2 |
| ~ 3.20 | t | 2H | Ar-CH2- |
| ~ 2.60 | t | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 1.60 | m | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 1.35 | m | 2H | Ar-CH2-CH2-CH2-CH3 |
| ~ 0.90 | t | 3H | Ar-CH2-CH2-CH2-CH3 |
2.2.2. 13C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Aromatic (quaternary, C-butyl) |
| ~ 135 | Aromatic (quaternary, C-ethyl) |
| ~ 129 | Aromatic (CH, ortho to butyl) |
| ~ 128 | Aromatic (CH, ortho to ethyl) |
| ~ 75 | -CH2-NO2 |
| ~ 35 | Ar-CH2- |
| ~ 33 | Ar-CH2-CH2-CH2-CH3 |
| ~ 31 | Ar-CH2-CH2-CH2-CH3 |
| ~ 22 | Ar-CH2-CH2-CH2-CH3 |
| ~ 14 | Ar-CH2-CH2-CH2-CH3 |
2.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm-1) | Assignment |
| ~ 2950-2850 | C-H stretching (aliphatic) |
| ~ 1550 | N-O asymmetric stretching (NO2) |
| ~ 1370 | N-O symmetric stretching (NO2) |
| ~ 830 | C-H out-of-plane bending (para-disubstituted benzene) |
2.2.4. Mass Spectrometry (MS)
| m/z | Assignment |
| 207 | [M]+ (Molecular ion) |
| 161 | [M - NO2]+ |
| 149 | [M - C2H4NO2]+ or [C10H13]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 57 | [C4H9]+ (Butyl cation) |
Conclusion
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. 1-Nitro-4-(2-nitroprop-1-enyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-butyl-4-nitrobenzene | 20651-75-6 [chemicalbook.com]
- 5. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butyl 4-nitrobenzoate | C11H13NO4 | CID 67121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-SEC-BUTYL-2-NITROBENZENE(19370-34-4) 1H NMR spectrum [chemicalbook.com]
- 8. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]
- 9. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Butyl-4-(2-nitro-ethyl)-benzene
Disclaimer: 1-Butyl-4-(2-nitro-ethyl)-benzene is a sparsely documented compound in scientific literature. Consequently, this guide is a projection based on established principles of organic chemistry and data from structurally analogous compounds. All quantitative data should be treated as estimations, and experimental protocols are hypothetical.
Introduction
This compound is an aromatic nitro compound. Its structure comprises a benzene ring substituted with a butyl group and a 2-nitroethyl group at the para position. This guide delineates its predicted chemical properties and reactivity, offering valuable insights for researchers in medicinal chemistry and materials science. The butyl group, an alkyl substituent, generally enhances lipophilicity. The nitroethyl moiety is a versatile functional group, pivotal in various synthetic transformations.
Chemical and Physical Properties
The physicochemical properties of this compound have been estimated based on data from analogous compounds such as 1-butyl-4-nitrobenzene and (2-nitroethyl)benzene.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Appearance | Predicted to be a pale yellow oil |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane |
Synthesis
A plausible synthetic route to this compound is via a Henry reaction (nitroaldol condensation) between 4-butylbenzaldehyde and nitromethane, followed by reduction of the intermediate nitroalkene.
Proposed Synthetic Workflow
CAS number and molecular structure of 1-Butyl-4-(2-nitro-ethyl)-benzene
Disclaimer: The compound 1-Butyl-4-(2-nitro-ethyl)-benzene is not found in readily available chemical databases. Therefore, this document presents a theoretical guide based on established chemical principles. All information, including the CAS number, molecular structure, properties, and experimental protocols, are predictive and have not been experimentally validated.
Introduction
This technical guide provides a comprehensive overview of the theoretical compound this compound for researchers, scientists, and drug development professionals. In the absence of published experimental data, this document outlines a predicted molecular structure, estimated physicochemical properties, and a plausible synthetic route based on well-established organic chemistry reactions.
Proposed Molecular Structure and Properties
The proposed structure for this compound consists of a benzene ring substituted with a butyl group at the C1 position and a 2-nitroethyl group at the C4 position.
Molecular Formula: C₁₂H₁₇NO₂
Molecular Weight: 207.27 g/mol
Predicted CAS Number: Not assigned.
The molecular structure is depicted below:
Caption: Proposed molecular structure of this compound.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is a three-step process commencing with 4-butylbenzaldehyde. The initial step involves a Henry reaction, followed by dehydration and subsequent reduction of the resulting double bond.
Caption: Proposed synthetic workflow for this compound.
Theoretical Experimental Protocols
Step 1: Synthesis of 1-(4-Butylphenyl)-2-nitropropan-1-ol via Henry Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[1]
-
Materials: 4-butylbenzaldehyde, nitroethane, a base catalyst (e.g., sodium hydroxide or an amine-based catalyst), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 4-butylbenzaldehyde in the chosen solvent in a reaction flask.
-
Add nitroethane to the solution.
-
Slowly add the base catalyst to the mixture while stirring at a controlled temperature (typically between 0°C and room temperature).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the product by column chromatography.
-
Step 2: Dehydration to 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene
The β-nitro alcohol intermediate can be dehydrated to form a nitroalkene.
-
Materials: 1-(4-Butylphenyl)-2-nitropropan-1-ol, a dehydrating agent (e.g., acetic anhydride or a strong acid catalyst), and a suitable solvent.
-
Procedure:
-
Dissolve the purified β-nitro alcohol in the chosen solvent.
-
Add the dehydrating agent to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude nitroalkene.
-
Purify by column chromatography.
-
Step 3: Reduction to this compound
Selective reduction of the carbon-carbon double bond of the nitroalkene without affecting the nitro group is required. Sodium borohydride is a suitable reagent for this transformation.
-
Materials: 1-Butyl-4-(2-nitroprop-1-en-1-yl)benzene, sodium borohydride (NaBH₄), and a protic solvent (e.g., ethanol or methanol).
-
Procedure:
-
Dissolve the purified nitroalkene in the chosen solvent.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to proceed at a low temperature, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction with a dilute acid.
-
Extract the final product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude this compound.
-
Purify the final compound by column chromatography.
-
Data Summary
The following table summarizes the predicted and known properties of the target compound and its key precursor.
| Property | This compound (Predicted) | 1-Butyl-4-ethylbenzene (Known Precursor) |
| CAS Number | Not Assigned | 15181-08-5[2] |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈[2] |
| Molecular Weight | 207.27 g/mol | 162.27 g/mol [2][3] |
| Appearance | Likely a pale yellow oil or low-melting solid | Liquid |
| Boiling Point | Estimated >250 °C | Not available |
| Solubility | Insoluble in water; soluble in common organic solvents | Not available |
Conclusion
This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed three-step synthesis, starting from commercially available 4-butylbenzaldehyde, utilizes well-established chemical transformations. The predicted properties are based on the proposed molecular structure. It is crucial to reiterate that all information presented herein is theoretical and requires experimental verification. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and study of this novel compound.
References
Potential Biological Activities of 1-Butyl-4-(2-nitro-ethyl)-benzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-Butyl-4-(2-nitro-ethyl)-benzene represent a class of organic compounds with significant potential for a range of biological activities. While direct research on this specific scaffold is limited, the broader family of nitroaromatic compounds, including nitrobenzene and β-nitrostyrene derivatives, has demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide synthesizes the available data on structurally related compounds to provide insights into the potential pharmacological profile of this compound derivatives. Detailed experimental protocols for evaluating these biological activities are provided, alongside a discussion of potential mechanisms of action and relevant signaling pathways. All quantitative data from analogous compounds is presented in structured tables for comparative analysis.
Introduction
The nitro group is a well-established pharmacophore in medicinal chemistry, known to impart a diverse range of biological activities to organic molecules.[1] Its strong electron-withdrawing nature can influence the pharmacokinetic and pharmacodynamic properties of a compound, often playing a crucial role in its mechanism of action.[2] The general structure of this compound combines a substituted benzene ring with a nitroalkane moiety, features that are present in numerous bioactive molecules. This guide explores the therapeutic potential of its derivatives by examining the established activities of analogous compounds.
Potential Biological Activities
Based on the activities of structurally similar nitro compounds, derivatives of this compound are hypothesized to exhibit the following biological effects:
Anticancer Activity
Nitroaromatic compounds have been extensively investigated for their potential as anticancer agents.[3] The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) under hypoxic conditions found in solid tumors, leading to DNA damage and apoptosis in cancer cells.[4] Furthermore, some nitrobenzene derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[5]
Antimicrobial Activity
The antimicrobial properties of nitro compounds are well-documented.[2] A widely accepted mechanism involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic intermediates such as nitroso and superoxide species. These reactive species can then covalently bind to and damage cellular macromolecules like DNA, resulting in cell death.[6] This broad-spectrum activity has been observed against various bacteria and fungi.[7]
Anti-inflammatory Activity
Certain nitro-containing compounds have demonstrated significant anti-inflammatory effects. The mechanisms underlying this activity can be multifaceted, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the production of inflammatory mediators. For instance, some benzene derivatives can inhibit the release of pro-inflammatory mediators from immune cells.
Quantitative Biological Activity Data of Analogous Compounds
The following tables summarize the reported biological activities of compounds structurally related to this compound. It is important to note that these are not direct data for the specified compound but for its analogues, providing an indication of potential activity.
Table 1: Anticancer Activity of Representative Nitrobenzene and β-Nitrostyrene Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | Colorectal cancer cells | Cell Viability Assay | Not specified | [8] |
| Nitrobenzamide derivative 5 | RAW 264.7 | Nitric Oxide Production | 3.7 | [9] |
| Nitrobenzamide derivative 6 | RAW 264.7 | Nitric Oxide Production | 5.3 | [9] |
| 4-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 58.0 | [4] |
| 3-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 12.2 | [4] |
| 2-Nitrobenzyl derivative of SN-38 | K562 (human leukemia) | MTS Assay | 25.9 | [4] |
Table 2: Antimicrobial Activity of Representative Nitroaromatic Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 128 | [1] |
| Nitrofurazone analogue 32 | Bacillus subtilis ATCC 6633 | < 0.002 | [10] |
| Nitrofurazone analogue 38 | Staphylococcus spp. | 0.002–0.98 | [10] |
| Pyrazoline derivative 22 | Enterococcus faecalis | 32 | [11] |
| Pyrazoline derivative 24 | Enterococcus faecalis | 32 | [11] |
Table 3: Anti-inflammatory Activity of a Representative Butyl-substituted Phenolic Compound
| Compound/Derivative | Assay | Dosage | Inhibition (%) | Reference |
| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Acetic acid-induced abdominal writhing | 200 mg/kg | 48.3 | [4] |
| 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Carrageenan-induced paw edema | 100 mg/kg | 33.8 - 42.6 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The growth of the microorganism is assessed after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the this compound derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[13]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[14]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is indicative of its anti-inflammatory potential.[14]
Procedure:
-
Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for a week.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be elucidated, insights can be drawn from related nitro compounds. Electrophilic nitroalkenes, for example, are known to interact with nucleophilic cysteine residues in signaling proteins, thereby triggering downstream cellular responses.
Two key stress-responsive pathways that may be activated are:
-
The Keap1-Nrf2 Signaling Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Electrophilic compounds can modify Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.
-
The Heat Shock Response (HSR) Pathway: This pathway protects cells from proteotoxic stress. Some nitro compounds can activate the heat shock factor 1 (HSF1), which induces the expression of heat shock proteins that function as molecular chaperones.
The potential anticancer and anti-inflammatory effects of this compound derivatives may be mediated through the modulation of these and other signaling cascades.
Visualizations
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Caption: Hypothetical activation of the Keap1-Nrf2 signaling pathway.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is currently lacking, the extensive research on analogous nitroaromatic compounds provides a strong rationale for their investigation as potential therapeutic agents. The data presented in this guide suggest that these derivatives are promising candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. The detailed experimental protocols provided herein offer a clear roadmap for the systematic evaluation of their pharmacological profiles. Further research is warranted to synthesize and test these compounds to validate their therapeutic potential and elucidate their precise mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigation of anti-inflammatory potential of 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review on the synthesis of substituted nitrobenzenes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the primary synthetic routes to substituted nitrobenzenes, crucial intermediates in the pharmaceutical and fine chemical industries. We will explore the core methodologies, present quantitative data for key transformations, and provide detailed experimental protocols.
Electrophilic Nitration
Electrophilic nitration remains the most direct and widely used method for the synthesis of nitroaromatics. The reaction involves the introduction of a nitro group (-NO2) onto an aromatic ring using a nitrating agent.
The general mechanism proceeds via the formation of the highly electrophilic nitronium ion (NO2+), which is then attacked by the electron-rich aromatic ring. The choice of nitrating agent and reaction conditions is crucial and depends on the reactivity of the aromatic substrate.
Caption: General mechanism of electrophilic aromatic nitration.
Classical Nitration: Mixed Acid
The most common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.
Table 1: Synthesis of Nitrobenzene using Mixed Acid
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzene | HNO3/H2SO4 | 50-60 | 1 | 95 | |
| Toluene | HNO3/H2SO4 | 30-40 | 1.5 | 96 (o: 59, p: 37) | |
| Chlorobenzene | HNO3/H2SO4 | 70 | 2 | 98 (o: 30, p: 70) |
Experimental Protocol: Synthesis of Nitrobenzene
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to below 10 °C.
-
Slowly add 40 mL of concentrated nitric acid through the dropping funnel while maintaining the temperature below 15 °C.
-
Once the addition is complete, slowly add 39 g (0.5 mol) of benzene dropwise over 30 minutes, ensuring the temperature does not exceed 60 °C.
-
After the addition of benzene, continue stirring for an additional hour at 50-60 °C.
-
Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water.
-
Separate the organic layer, wash it with water, then with a 5% sodium bicarbonate solution, and finally with water again.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation to obtain the final product.
Milder Nitrating Agents
For substrates that are sensitive to strong acids or prone to oxidation, milder nitrating agents are employed.
Table 2: Nitration using Milder Reagents
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Dilute HNO3 | Water | 20 | 8 | 50 (o: 35, p: 15) | |
| Aniline | Ac2O, then HNO3/H2SO4 | Acetic Acid | 0-5 | 3 | 70 (p-nitroacetanilide) | |
| Veratrole | CAN, NaNO2 | Acetonitrile | 25 | 0.5 | 92 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key method for introducing a nitro group to an aromatic ring that is already substituted with a good leaving group and activated by electron-withdrawing groups.
Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds
Disclaimer: No specific safety, handling, or toxicological data has been found for 1-Butyl-4-(2-nitro-ethyl)-benzene. This guide has been compiled using data from structurally similar compounds, primarily 1-butyl-4-nitrobenzene and nitrobenzene . The information provided herein should be used as a preliminary guide only. It is imperative to handle this compound with extreme caution, assuming it may possess hazards similar to or greater than its structural analogs until specific data becomes available. All handling and experimental procedures should be conducted by trained professionals in a controlled laboratory setting.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available safety information, handling procedures, and physicochemical data for compounds structurally related to this compound.
Executive Summary of Hazards
Nitroaromatic compounds, as a class, are recognized for their potential toxicity. The primary hazards associated with the surrogate compounds, and therefore potentially with this compound, include:
-
Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Organ Damage: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[2]
-
Carcinogenicity: Suspected of causing cancer.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
-
Flammability: Combustible liquid.[3]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for structurally related compounds.
Table 1: Physicochemical Properties of Related Compounds
| Property | 1-Butyl-4-nitrobenzene | Nitrobenzene | 4-Ethylnitrobenzene |
| CAS Number | 20651-75-6[4][5][6] | 98-95-3[1] | 100-12-9[7][8] |
| Molecular Formula | C10H13NO2[4][5][6] | C6H5NO2 | C8H9NO2[7][8] |
| Molecular Weight | 179.22 g/mol [4][5] | 123.11 g/mol | 151.16 g/mol [7] |
| Appearance | Light yellow to Amber to Dark green clear liquid[5] | Yellowish, oily liquid | Clear yellow liquid[7] |
| Boiling Point | Not available | 210-211 °C[3] | Not available |
| Melting Point | Not available | 5-6 °C[3] | Not available |
| Flash Point | Not available | 88 °C[3] | Not available |
| Water Solubility | Not available | 1.9 g/L at 20 °C | Not available |
Table 2: Toxicological Data for Nitrobenzene
| Endpoint | Value | Species | Route | Reference |
| LD50 (Oral) | 640 mg/kg | Rat | Oral | [1](--INVALID-LINK--) |
| LD50 (Dermal) | 760 mg/kg | Rabbit | Dermal | [1](--INVALID-LINK--) |
| LC50 (Inhalation) | 280 ppm/4h | Rat | Inhalation | [1](--INVALID-LINK--) |
Safety and Handling Protocols
Based on the hazards identified for related nitroaromatic compounds, the following handling procedures are recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling nitroaromatic compounds.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The container should be clearly labeled with the compound's name and associated hazards.
-
Segregation: Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.
Spill and Emergency Procedures
In the event of a spill or exposure, follow these protocols.
Experimental Protocols
No specific experimental protocols for this compound were found. However, general laboratory procedures for handling toxic and combustible liquids should be strictly followed.
General Handling
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors or mists.[9]
-
Wash hands thoroughly after handling.[9]
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Signaling Pathways and Logical Relationships
The primary toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia. The following diagram illustrates the simplified logical relationship leading to this condition.
Conclusion
While specific data for this compound is not available, the information on structurally related compounds like 1-butyl-4-nitrobenzene and nitrobenzene provides a strong basis for a cautious and well-informed approach to its handling and use in a research setting. The potential for significant toxicity necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. Further research is required to fully characterize the physicochemical, toxicological, and hazardous properties of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. gov.uk [gov.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]
- 7. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Solubility and Stability of 1-Butyl-4-(2-nitro-ethyl)-benzene
Introduction
1-Butyl-4-(2-nitro-ethyl)-benzene is a nitroaromatic compound with potential applications in various research and development sectors, including drug discovery and materials science. An understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This technical guide provides a predictive overview of its solubility in common solvents and its stability under various conditions. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties.
Predicted Physicochemical Properties
The structure of this compound, featuring a nonpolar n-butyl group and benzene ring, along with a polar 2-nitro-ethyl substituent, suggests a molecule with moderate polarity. This duality will govern its solubility profile. The presence of the nitro group on an alkyl chain attached to the benzene ring will also influence its chemical stability.
Data Presentation: Predicted Solubility and Stability
The following tables summarize the predicted solubility and stability of this compound. These are estimations and require experimental verification.
Table 1: Predicted Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The large nonpolar butyl-benzene moiety is expected to dominate, limiting solubility in highly polar protic solvents. Some solubility in alcohols may be observed due to dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can effectively solvate the polar nitro group and also interact favorably with the aromatic ring and alkyl chain. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Diethyl Ether | Soluble to Very Soluble | The significant nonpolar character of the molecule suggests good solubility in nonpolar and weakly polar organic solvents. |
Table 2: Predicted Stability Profile of this compound
| Condition | Predicted Stability | Potential Degradation Products | Rationale |
| Thermal (Elevated Temperature) | Moderately Stable | Products of nitro group reduction or side-chain oxidation. | Nitroaromatic compounds can be susceptible to thermal degradation.[1] |
| Photolytic (UV/Vis Light) | Potentially Unstable | Photoreduction or rearrangement products. | Aromatic nitro compounds can undergo photochemical reactions. |
| Aqueous (pH 3, 7, 9) | Stable at neutral pH. Potential for hydrolysis or elimination at extreme pH. | Hydrolysis of the nitro group or elimination to form a vinyl derivative. | The stability of the nitro-ethyl group may be pH-dependent. |
| Oxidative (e.g., H₂O₂) | Potentially Unstable | Oxidation of the butyl chain or benzene ring. | Strong oxidizing agents can react with the alkyl and aromatic moieties. |
| Reductive (e.g., NaBH₄) | Unstable | Reduction of the nitro group to an amino group. | The nitro group is readily reduced by common reducing agents. |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol describes a general method for determining the solubility of a solid organic compound in various solvents.[2][3][4][5]
Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, hexane, toluene, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Qualitative Solubility Assessment: a. Add approximately 1-2 mg of the compound to a small test tube. b. Add 1 mL of the selected solvent. c. Vigorously mix the contents using a vortex mixer for 1-2 minutes. d. Visually inspect the solution for any undissolved solid. e. Classify as "soluble," "sparingly soluble," or "insoluble."
-
Quantitative Solubility Determination (Equilibrium Solubility Method): a. Prepare saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials. b. Equilibrate the samples in a temperature-controlled shaker at a defined temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. c. After equilibration, allow the samples to stand undisturbed for a short period to allow undissolved solids to settle. d. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. e. Prepare a series of dilutions of the filtered supernatant. f. Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of the dissolved compound. g. Calculate the solubility in units such as mg/mL or mol/L.
Protocol 2: Assessment of Chemical Stability
This protocol outlines a general approach for evaluating the stability of a compound under various stress conditions.[6]
Objective: To assess the stability of this compound under thermal, photolytic, and different pH conditions.
Materials:
-
This compound
-
Solutions of the compound in a suitable solvent (e.g., acetonitrile/water)
-
pH buffers (e.g., pH 3, 7, and 9)
-
Temperature-controlled oven
-
Photostability chamber
-
Analytical instrumentation for quantification (e.g., HPLC-UV with a diode-array detector)
Procedure:
-
Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). b. For each stress condition, transfer aliquots of the stock solution into separate vials.
-
Stress Conditions: a. Thermal Stability: Place the sample vials in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). b. Photostability: Expose the sample vials to a controlled light source (e.g., UV and visible light) in a photostability chamber. Wrap control samples in aluminum foil to protect them from light. c. pH Stability: For aqueous stability testing, dilute the stock solution with buffers of different pH values (e.g., pH 3, 7, and 9).
-
Time-Point Analysis: a. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition. b. Analyze the samples immediately using a stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products. c. Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point. b. Identify and, if possible, characterize any major degradation products using techniques like LC-MS.
Mandatory Visualizations
Caption: Experimental workflow for determining compound solubility.
Caption: Workflow for chemical stability assessment.
References
In-depth Technical Guide on the Theoretical and Computational Studies of 1-Butyl-4-(2-nitro-ethyl)-benzene
Introduction
1-Butyl-4-(2-nitro-ethyl)-benzene is an organic molecule whose specific theoretical and computational studies are not extensively available in publicly accessible scientific literature. This guide, therefore, will establish a foundational understanding by drawing parallels from computational studies of closely related nitrobenzene and alkylbenzene derivatives. Such studies typically employ quantum chemical methods to elucidate molecular structure, electronic properties, and reactivity. For researchers and drug development professionals, this theoretical framework is crucial for predicting the molecule's behavior, potential biological activity, and for designing further experimental studies.
Computational Methodology: A General Protocol
While specific experimental protocols for this compound are not documented in the available literature, a standard computational protocol for analyzing such a molecule would typically involve the following steps. This workflow is a standard approach in computational chemistry for characterizing a new or understudied molecule.[1][2][3]
A generalized computational workflow for the theoretical analysis of a molecule like this compound is presented below.
Caption: Generalized workflow for computational analysis.
Theoretical Data for Structurally Related Compounds
Due to the absence of specific data for this compound, this section presents theoretical data for nitrobenzene and other related derivatives to provide a comparative context. These values are derived from computational studies and offer insights into the expected properties of the target molecule.
Table 1: Calculated Structural Parameters of Nitrobenzene
This table summarizes the key bond lengths and angles for nitrobenzene, a core component of the target molecule's structure. These parameters are typically determined through methods like gas-phase electron diffraction combined with theoretical calculations.[4]
| Parameter | Value (re) | Uncertainty |
| r(C–C)av | 1.391 Å | (3) |
| r(C–N) | 1.468 Å | (4) |
| r(N–O) | 1.223 Å | (2) |
| r(C–H)av | 1.071 Å | (3) |
| ∠ C2–C1–C6 | 123.5° | (6) |
| ∠ C–C–N | 118.2° | (3) |
| ∠ C–N–O | 117.9° | (2) |
| ∠ O–N–O | 124.2° | (4) |
Table 2: Conceptual Physicochemical Properties of Related Nitro-Aromatic Compounds
This table lists several computed and experimental properties for various nitro-substituted benzene derivatives. These properties are relevant for understanding the potential behavior of this compound in different environments.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| 1-Butyl-4-nitrobenzene[5][6] | C10H13NO2 | 179.22 | 3.9 |
| 1-tert-Butyl-4-nitrobenzene[7] | C10H13NO2 | 179.22 | 3.9 |
| 1-Ethyl-4-nitrobenzene[8][9][10] | C8H9NO2 | 151.16 | 2.8 |
| 1-Ethyl-2-nitrobenzene[11] | C8H9NO2 | 151.16 | 2.8 |
Logical Relationships in Computational Analysis
The process of theoretical analysis involves a series of logical steps, from defining the molecular structure to interpreting its calculated properties. The following diagram illustrates the relationships between the key stages of such an analysis.
Caption: Logical flow of theoretical analysis.
References
- 1. journalajopacs.com [journalajopacs.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]
- 6. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Benzene, 1-ethyl-4-nitro- [webbook.nist.gov]
- 10. 4-Ethylnitrobenzene | C8H9NO2 | CID 7480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 1-ethyl-2-nitro- [webbook.nist.gov]
discovery and history of 1-Butyl-4-(2-nitro-ethyl)-benzene
An In-depth Technical Guide to the Synthesis and Putative History of 1-Butyl-4-(2-nitro-ethyl)-benzene
Introduction
This compound is an aromatic nitroalkane. Its structure consists of a benzene ring substituted with a butyl group at the 1-position and a 2-nitroethyl group at the 4-position. While the history of this specific molecule is not documented, its synthesis can be envisioned through a series of fundamental organic reactions, the history of which is well-established. This guide will detail a probable synthetic route, focusing on the historical discovery of the key chemical transformations and providing detailed experimental protocols for similar reactions.
Proposed Synthetic Pathway
A logical synthetic route to this compound involves two primary steps:
-
Henry Reaction (Nitroaldol Reaction): The condensation of 4-butylbenzaldehyde with nitromethane to form 1-(4-butylphenyl)-2-nitroethanol.
-
Reductive Deoxygenation: The reduction of the hydroxyl group in 1-(4-butylphenyl)-2-nitroethanol to yield the target compound, this compound.
This proposed pathway is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Discovery and History of Key Reactions
The Henry Reaction (Nitroaldol Reaction)
The cornerstone of the proposed synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction. Discovered in 1895 by the Belgian chemist Louis Henry, it involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This reaction is analogous to the aldol reaction.[1]
The synthetic utility of the Henry reaction is significant because the resulting β-nitro alcohols are valuable intermediates. They can be readily converted to other functional groups; for instance, dehydration yields nitroalkenes, and reduction of the nitro group leads to β-amino alcohols.[1]
Experimental Protocols
The following are detailed experimental protocols for reactions analogous to the proposed synthesis of this compound.
Protocol for Henry Reaction of an Aromatic Aldehyde
This protocol is adapted from procedures for the Henry reaction between benzaldehyde and nitromethane.[3]
Reaction: 4-butylbenzaldehyde + nitromethane → 1-(4-butylphenyl)-2-nitroethanol
Materials:
-
4-butylbenzaldehyde
-
Nitromethane
-
Solid base catalyst (e.g., layered double hydroxides)
-
Solvent (e.g., isopropanol)
Procedure:
-
A mixture of 4-butylbenzaldehyde (10 mmol) and nitromethane (15 mmol) in isopropanol (50 mL) is prepared in a round-bottom flask.
-
The solid base catalyst (1 g) is added to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol for Reductive Deoxygenation of a β-Nitro Alcohol
This protocol is based on the dehydroxylation of 2-nitroalcohols using tri-n-butyltin hydride.[4]
Reaction: 1-(4-butylphenyl)-2-nitroethanol → this compound
Materials:
-
1-(4-butylphenyl)-2-nitroethanol
-
Tri-n-butyltin hydride (n-Bu3SnH)
-
Deionized water
-
Ether
-
Sodium sulfate (Na2SO4)
Procedure:
-
A heterogeneous mixture of 1-(4-butylphenyl)-2-nitroethanol (1.2 mmol) and tri-n-butyltin hydride (1.3 mmol) in deionized water (2 mL) is placed in a 10-mL microwave vessel.
-
The vessel is sealed and irradiated in a microwave oven at 300W and 80°C for 5-20 minutes.
-
After cooling, the mixture is extracted with ether.
-
The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting crude product is purified by silica gel chromatography.
Data Presentation
As this compound is not well-documented, quantitative data for this specific compound is unavailable. However, data for related precursor molecules is provided below for reference.
Table 1: Physical and Chemical Properties of Precursor and Related Molecules
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |
| 1-Butyl-4-nitrobenzene | C10H13NO2 | 179.2157 | 20651-75-6 | [5][6] |
| 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | 179.22 | 3282-56-2 | [7] |
| 1-ethyl-4-nitrobenzene | C8H9NO2 | 151.16 | 100-12-9 | [8] |
| 1-nitro-ethyl-benzene | C8H9NO2 | 151.165 | 7214-61-1 | [9] |
| 1-Methoxy-4-(2-nitroethyl)benzene | C9H11NO3 | 181.1885 | 31236-71-2 | [4] |
Logical Relationships and Workflows
The overall workflow for the synthesis and characterization of this compound can be visualized as follows:
Caption: General workflow from starting materials to the purified final product.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 4. 1-Methoxy-4-(2-nitroethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 5. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]
- 6. 1-Butyl-4-nitrobenzene | C10H13NO2 | CID 88632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-ethyl-4-nitro- (CAS 100-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-4-(2-nitro-ethyl)-benzene is a versatile intermediate in organic synthesis, serving as a precursor to a variety of valuable compounds. Its primary utility lies in the reactivity of the nitroethyl group, which can be readily transformed into other functional moieties. This document outlines the synthesis of this compound via the Henry reaction and details its subsequent applications in the preparation of phenethylamine derivatives through nitro group reduction and phenylacetone derivatives via the Nef reaction. Detailed experimental protocols and representative data are provided to facilitate its use in research and development.
Synthesis of this compound
The most direct route to this compound is the Henry (nitroaldol) reaction.[1] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2] In this case, 4-butylbenzaldehyde is reacted with nitroethane in the presence of a base to yield the intermediate β-nitro alcohol, 1-(4-butylphenyl)-2-nitropropan-1-ol. Subsequent dehydration of this intermediate would lead to the corresponding nitroalkene, and further reduction would be required to obtain this compound. For the purpose of these application notes, the key reactive intermediate is the product of the Henry reaction and its derivatives.
Reaction Scheme:
Caption: Synthesis of the β-nitro alcohol intermediate via the Henry reaction.
Application I: Synthesis of 4-Butylphenethylamine Derivatives
A primary application of the nitroalkane moiety is its reduction to a primary amine. This transformation provides a direct route to phenethylamine derivatives, which are prevalent scaffolds in medicinal chemistry and pharmacology. The reduction of the nitro group in the vicinity of the butylphenyl group can be achieved through various methods, including catalytic hydrogenation.[3]
Signaling Pathway/Workflow:
Caption: Pathway to β-amino alcohols from β-nitro alcohols.
Application II: Synthesis of 4-Butylphenylacetone Derivatives
The Nef reaction provides a method for converting a primary or secondary nitroalkane into a carbonyl compound.[4] This is typically achieved by forming the nitronate salt with a base, followed by hydrolysis with a strong acid.[5] Applying this to a derivative of this compound allows for the synthesis of the corresponding ketone, 1-(4-butylphenyl)propan-2-one. This transformation is valuable for accessing phenylacetone scaffolds.
Logical Relationship Diagram:
Caption: Logical workflow of the Nef reaction.
Data Presentation
Table 1: Representative Conditions and Yields for the Henry Reaction of Aromatic Aldehydes with Nitroethane
| Aldehyde | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | n-Butylamine | Ethanol | Reflux | 8 | 64 | [6] |
| 4-Nitrobenzaldehyde | [H2mpz]Fe(SO4)2 | Methanol | RT | 24 | 75 | [7] |
| 4-Methoxybenzaldehyde | [H2mpz]Fe(SO4)2 | Methanol | RT | 24 | 92 | [7] |
| Benzaldehyde | Layered Double Hydroxide | None (Microwave) | 90 | 0.5 | >90 |[2][8] |
Table 2: Representative Methods for the Reduction of Nitroalkanes to Amines
| Substrate Type | Reagents | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aliphatic Nitro | LiAlH4 | THF | Reflux | High | [7] |
| Aromatic Nitro | H2, Pd/C | Methanol | RT, 1 atm | >90 | [9] |
| Aliphatic Nitro | Zn dust, Formic Acid | Methanol | RT | High | [3] |
| Aromatic Nitro | Iron, Acetic Acid | Reflux | Reflux | High |[3] |
Table 3: Representative Conditions and Yields for the Nef Reaction
| Substrate | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium salt of nitroethane | Sulfuric Acid | - | 70 (Acetaldehyde) | [4] |
| Potassium salt of 1-phenylnitroethane | Sulfuric Acid | - | High (Acetophenone) | [4] |
| Nitrocyclohexane | Sodium methoxide on silica gel | 80°C | 99 (Cyclohexanone) | [10] |
| Secondary nitroalkanes | DBU | Acetonitrile, 60°C | High |[10] |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-butylphenyl)-2-nitropropan-1-ol (Henry Reaction)
Materials:
-
4-butylbenzaldehyde
-
Nitroethane
-
n-Butylamine
-
Ethanol, anhydrous
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure (adapted from a similar synthesis[6]):
-
To a 250 mL round-bottomed flask, add 4-butylbenzaldehyde (10 mmol, 1.62 g) and nitroethane (12 mmol, 0.90 g).
-
Add 50 mL of anhydrous ethanol to the flask.
-
Add n-butylamine (1 mmol, 0.073 g) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration. If not, concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Reduction of 1-(4-butylphenyl)-2-nitropropan-1-ol to 2-amino-1-(4-butylphenyl)propan-1-ol
Materials:
-
1-(4-butylphenyl)-2-nitropropan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure (a general catalytic hydrogenation protocol):
-
Dissolve 1-(4-butylphenyl)-2-nitropropan-1-ol (5 mmol) in 50 mL of methanol in a round-bottomed flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and flush with hydrogen gas.
-
Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified further if necessary.
Protocol 3: Conversion of a Secondary Nitroalkane to a Ketone (Nef Reaction)
Materials:
-
A secondary nitroalkane derivative (e.g., 1-butyl-4-(2-nitropropyl)benzene)
-
Sodium hydroxide
-
Sulfuric acid, concentrated
-
Ice
-
Separatory funnel
-
Beakers and flasks
Procedure (classic Nef reaction conditions[4]):
-
Formation of the Nitronate Salt: Dissolve the secondary nitroalkane (10 mmol) in a suitable solvent like ethanol or methanol. Add a stoichiometric amount of aqueous sodium hydroxide and stir until the salt is formed.
-
Hydrolysis: Prepare a beaker with a stirred solution of dilute sulfuric acid (e.g., 4 M) cooled in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold, stirred sulfuric acid. A color change may be observed.[11]
-
Continue stirring for a short period (e.g., 15-30 minutes) at low temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude ketone product.
-
Purify the ketone by distillation or column chromatography.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Nef reaction - Wikipedia [en.wikipedia.org]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Nef_reaction [chemeurope.com]
Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butyl-4-(2-nitro-ethyl)-benzene is a versatile, though not widely documented, building block with significant potential in medicinal chemistry. Its primary utility lies in its capacity to serve as a precursor for the synthesis of 4-butylphenethylamine and its derivatives. The phenethylamine scaffold is a cornerstone in drug discovery, forming the structural basis for a wide array of pharmacologically active compounds that target the central nervous system (CNS) and other biological systems.[1][2][3] The presence of the nitro group in this compound offers a convenient handle for chemical modification, most notably its reduction to a primary amine, which opens up a vast chemical space for the development of novel therapeutic agents.
While direct applications of this compound are not extensively reported in publicly available literature, its value as a synthetic intermediate can be inferred from the well-established chemistry of nitroalkanes and the broad biological activities of phenethylamines. These activities include, but are not limited to, antidepressant, anxiolytic, antipsychotic, and stimulant effects, primarily through modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
This document provides detailed application notes and protocols for the potential use of this compound as a building block in medicinal chemistry, focusing on its synthesis and subsequent transformation into the pharmacologically relevant 4-butylphenethylamine scaffold. The protocols provided are based on established chemical transformations of analogous compounds.
Synthetic Applications and Potential Pharmacological Relevance
The primary application of this compound in medicinal chemistry is its role as a precursor to 4-butylphenethylamine. The conversion of the nitroethyl group to an aminoethyl group is a key transformation that unlocks the potential for generating a library of bioactive molecules.
Key Synthetic Transformations:
-
Reduction of the Nitro Group: The most critical reaction is the reduction of the nitro group to a primary amine. This transformation is a well-established and efficient method for the synthesis of amines.[4][5][6] Various reducing agents can be employed, each with its own advantages in terms of yield, selectivity, and compatibility with other functional groups.
-
N-Functionalization of the Resulting Amine: The resulting 4-butylphenethylamine can be further modified at the nitrogen atom through reactions such as acylation, alkylation, sulfonylation, and reductive amination to generate a diverse range of derivatives. These modifications can significantly impact the pharmacological profile of the resulting compounds.
Potential Pharmacological Targets:
Derivatives of 4-butylphenethylamine are expected to interact with a variety of biological targets, given the promiscuous nature of the phenethylamine scaffold. Potential targets include:
-
Monoamine Transporters: Dopamine transporter (DAT), Norepinephrine transporter (NET), and Serotonin transporter (SERT).
-
G-Protein Coupled Receptors (GPCRs): Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A/2C, etc.), and Adrenergic receptors (α and β).
-
Enzymes: Monoamine oxidase A and B (MAO-A and MAO-B).
The butyl group at the para-position of the benzene ring can influence the lipophilicity and metabolic stability of the compounds, potentially leading to improved pharmacokinetic properties.
Experimental Protocols
The following protocols are provided as examples of how this compound can be synthesized and utilized as a building block. These are generalized procedures based on known chemical reactions of similar compounds and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of this compound
This synthesis can be achieved via a two-step process involving a Henry reaction followed by dehydration.
Step 1: Henry Reaction of 4-Butylbenzaldehyde and Nitromethane
Caption: Workflow for the Henry reaction.
Materials:
-
4-Butylbenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., sodium hydroxide, triethylamine)
-
Solvent (e.g., methanol, ethanol)
-
Acid for neutralization (e.g., dilute hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 4-butylbenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add nitromethane (1.5-2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst (0.1-0.2 equivalents) to the cooled mixture while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-butylphenyl)-2-nitroethanol.
-
Purify the product by column chromatography if necessary.
Step 2: Dehydration of 1-(4-Butylphenyl)-2-nitroethanol
Caption: Workflow for the dehydration step.
Materials:
-
1-(4-Butylphenyl)-2-nitroethanol
-
Dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 1-(4-butylphenyl)-2-nitroethanol (1 equivalent) in the chosen solvent.
-
Add the base (2-3 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent (1.1-1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Butyl-4-(2-nitro-vinyl)-benzene.
Note: The direct reduction of the nitrovinyl compound to the nitroethyl compound can be achieved using a selective reducing agent like sodium borohydride in the presence of a suitable catalyst.
Protocol 2: Reduction of this compound to 4-Butylphenethylamine
Caption: Workflow for the reduction of the nitro group.
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
-
Water and aqueous sodium hydroxide for workup
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1 equivalent) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with the organic solvent.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-butylphenethylamine.
-
Purify by distillation or column chromatography.
Method B: Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 6-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain 4-butylphenethylamine.
Data Presentation
As no specific quantitative data for compounds derived directly from this compound is available, the following table presents hypothetical data for a series of N-substituted 4-butylphenethylamine derivatives to illustrate how such data would be structured. This is for exemplary purposes only.
| Compound ID | R-group on Amine | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| BPEA-01 | H | SERT | Binding | 150 |
| BPEA-02 | CH₃ | DAT | Uptake | 85 |
| BPEA-03 | Acetyl | MAO-B | Inhibition | 250 |
| BPEA-04 | Benzyl | 5-HT₂ₐ Receptor | Binding | 45 |
Signaling Pathways and Logical Relationships
The pharmacological effects of phenethylamine derivatives are often mediated through their interaction with monoamine signaling pathways. The following diagram illustrates the general mechanism of action for a hypothetical 4-butylphenethylamine derivative that acts as a monoamine reuptake inhibitor.
Caption: Monoamine reuptake inhibition by a phenethylamine.
Conclusion
This compound represents a valuable, albeit underutilized, building block for the synthesis of novel phenethylamine derivatives in medicinal chemistry. Its straightforward synthesis and the facile conversion of the nitro group to an amine provide a gateway to a rich chemical space with high potential for discovering new therapeutic agents targeting a range of neurological and psychiatric disorders. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the potential of this and related scaffolds in their drug discovery programs. Further research into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Experimental Protocol for the Two-Step Synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene. The synthesis commences with a base-catalyzed Henry condensation of 4-butylbenzaldehyde and nitroethane to yield the intermediate, 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene. This intermediate is subsequently subjected to a selective reduction using sodium borohydride to afford the target compound. This document outlines detailed methodologies for both synthetic steps, purification procedures, and analytical characterization. All quantitative data is presented in structured tables, and a visual representation of the experimental workflow is provided. Safety precautions for all hazardous reagents are detailed to ensure safe laboratory practice.
Introduction
Substituted nitroalkanes are valuable intermediates in organic synthesis, serving as precursors to a variety of functional groups, including amines, ketones, and oximes. The target molecule, this compound, is a substituted nitroalkane with potential applications in medicinal chemistry and materials science. This protocol details a reliable and reproducible method for its synthesis, utilizing the well-established Henry reaction followed by a selective reduction of the resulting nitroalkene.
Experimental Protocols
Part 1: Synthesis of 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (Intermediate)
This procedure is adapted from the Henry condensation reaction of aromatic aldehydes with nitroalkanes.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-butylbenzaldehyde | 162.23 | 8.11 g | 0.05 |
| Nitroethane | 75.07 | 5.63 g (6.0 mL) | 0.075 |
| n-Butylamine | 73.14 | 7.31 g (10.0 mL) | 0.10 |
| Glacial Acetic Acid | 60.05 | 25 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethanol | 46.07 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-butylbenzaldehyde (8.11 g, 0.05 mol) and glacial acetic acid (25 mL).
-
Stir the mixture until the aldehyde is completely dissolved.
-
Add nitroethane (5.63 g, 0.075 mol), followed by the dropwise addition of n-butylamine (7.31 g, 0.10 mol).
-
Heat the reaction mixture to 60-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a mixture of ethanol and ethyl acetate to yield pure 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene as a crystalline solid.
Part 2: Synthesis of this compound (Final Product)
This procedure is adapted from the selective reduction of β-nitrostyrenes using sodium borohydride.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene | 219.28 | 4.39 g | 0.02 |
| Sodium Borohydride (NaBH4) | 37.83 | 0.95 g | 0.025 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| Methanol, anhydrous | 32.04 | 10 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - |
Procedure:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (4.39 g, 0.02 mol) in a solvent mixture of anhydrous tetrahydrofuran (100 mL) and anhydrous methanol (10 mL) at room temperature.
-
Gradually add sodium borohydride (0.95 g, 0.025 mol) to the stirred solution in small portions. A mild exothermic reaction may be observed, and the yellow color of the nitroalkene should fade.
-
Stir the reaction mixture at room temperature for 40-60 minutes after the final addition of sodium borohydride.
-
Quench the reaction by the slow addition of 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Characterization Data
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.
| Analysis | Intermediate: 1-butyl-4-(2-nitroprop-1-en-1-yl)benzene (Expected) | Final Product: this compound (Expected) |
| ¹H NMR | Aromatic protons (doublets, ~7.2-7.8 ppm), vinyl proton (singlet, ~8.0-8.3 ppm), butyl group protons (~0.9-2.7 ppm), methyl group on double bond (~2.5 ppm). | Aromatic protons (doublets, ~7.1-7.3 ppm), methylene group adjacent to nitro group (triplet, ~4.6 ppm), methylene group adjacent to benzene ring (triplet, ~3.3 ppm), butyl group protons (~0.9-2.6 ppm). |
| ¹³C NMR | Aromatic carbons (~128-150 ppm), vinyl carbons (~135-145 ppm), butyl group carbons (~13-35 ppm), methyl carbon (~14 ppm). | Aromatic carbons (~128-142 ppm), carbon bearing nitro group (~75 ppm), methylene carbon adjacent to benzene ring (~35 ppm), butyl group carbons (~13-35 ppm). |
| GC-MS | A molecular ion peak corresponding to the calculated mass (m/z = 219.28) and characteristic fragmentation pattern. | A molecular ion peak corresponding to the calculated mass (m/z = 221.30) and characteristic fragmentation pattern. |
| FT-IR (cm⁻¹) | ~1640 (C=C stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~2960-2850 (C-H stretch). | ~1550 and ~1370 (asymmetric and symmetric NO₂ stretch), ~2960-2850 (C-H stretch), absence of C=C stretch at ~1640. |
Safety and Handling
Nitroethane:
-
Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing genetic defects and may cause cancer.[4][5][6]
-
Precautions: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4]
Sodium Borohydride (NaBH₄):
-
Hazards: Corrosive. In contact with water, releases flammable gases which may ignite spontaneously. Toxic if swallowed or in contact with skin.[1][7][8]
-
Precautions: Handle in a dry environment, under an inert atmosphere if possible. Keep away from water, acids, and oxidizing agents. Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][9][10]
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The two-step synthesis protocol detailed in this application note provides a clear and effective method for the preparation of this compound. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably obtain the target compound for further investigation in various fields of chemical and pharmaceutical sciences. Adherence to the specified safety precautions is crucial for the safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Henry Reaction [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. 1-SEC-BUTYL-4-NITROBENZENE(4237-40-5) 13C NMR spectrum [chemicalbook.com]
- 10. Benzene, 1-butyl-4-nitro- [webbook.nist.gov]
Application Notes & Protocols for the Quantification of 1-Butyl-4-(2-nitro-ethyl)-benzene
These application notes provide detailed methodologies for the quantitative analysis of 1-Butyl-4-(2-nitro-ethyl)-benzene in research and drug development settings. The protocols are based on established analytical techniques for structurally related nitroaromatic compounds.
Introduction
This compound is a substituted nitroaromatic compound. Accurate and precise quantification is crucial for its use in scientific research and pharmaceutical development. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of similar nitroaromatic compounds.
Experimental Protocol
a. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: Acetonitrile (ACN) and water (HPLC grade). The mobile phase can be optimized, but a good starting point is a 70:30 (v/v) mixture of acetonitrile and water.[1]
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (based on the typical absorbance of nitroaromatic compounds)
-
Run Time: 10 minutes
c. Data Analysis
-
Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Quantitative Data
The following table summarizes the expected performance of the HPLC-UV method for the quantification of this compound.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity and is suitable for the analysis of this compound in complex matrices.
Experimental Protocol
a. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Standard Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution, ranging from 0.1 µg/mL to 20 µg/mL.
-
-
Sample Preparation: Dilute the sample in the same solvent used for the standards to a concentration within the calibration range.
b. GC-MS Conditions
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity. For quantification, monitor characteristic ions of this compound (parent ion and major fragments).
c. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Construct a calibration curve using the peak areas of the selected ion(s) from the calibration standards.
-
Quantify the analyte in the samples using the calibration curve.
Hypothetical Quantitative Data
The following table summarizes the expected performance of the GC-MS method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 9.5 min |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Logical Relationship for GC-MS Method Parameters
Caption: Key parameter relationships in the GC-MS method.
References
Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)-benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the potential use of 1-Butyl-4-(2-nitro-ethyl)-benzene in palladium-catalyzed cross-coupling reactions. While direct literature on the cross-coupling reactions of this specific molecule is limited, its structure suggests reactivity analogous to other substituted nitroalkanes, making it a valuable building block in organic synthesis and drug discovery.
Application Notes
This compound possesses two key reactive sites amenable to palladium-catalyzed cross-coupling reactions: the sp³-hybridized carbon alpha to the nitro group and the aromatic ring. The nitro group activates the adjacent C-H bond, making it susceptible to deprotonation and subsequent arylation. This functionality allows for the construction of complex molecular scaffolds.
Significance in Drug Development and Medicinal Chemistry:
The introduction of an aryl or heteroaryl group at the α-position of the nitroethyl moiety can lead to the synthesis of novel compounds with potential biological activity. The nitro group itself is a versatile functional group that can be a pharmacophore or can be further transformed into other functionalities such as amines, which are prevalent in many pharmaceutical agents.[1] The butylphenyl moiety can enhance lipophilicity, potentially improving pharmacokinetic properties of drug candidates.
Potential Palladium-Catalyzed Reactions:
-
α-Arylation of the Nitroalkane Moiety: This is a powerful method for forming C(sp³)-C(sp²) bonds. The reaction of this compound with aryl halides or triflates in the presence of a palladium catalyst and a suitable base can yield α-arylated products. These products can be precursors to biologically active diarylmethylamines or benzophenones through further transformations of the nitro group.[2]
-
Cross-Coupling Reactions Involving the Aromatic Ring: While the nitro group can be a challenging substituent in some cross-coupling reactions, recent advances have enabled the use of nitroarenes as coupling partners in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the modification of the phenyl ring of this compound.
Diagram of Potential Reaction Pathways
References
Application Notes and Protocols for the Synthesis and Utilization of 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies involving 1-butyl-4-(2-nitro-ethyl)-benzene and its subsequent conversion to the pharmacologically relevant compound, 4-butylphenethylamine. This document details the synthetic pathways, experimental protocols, and potential applications in drug discovery, particularly in the development of central nervous system-acting agents.
Introduction
This compound is a key intermediate in the synthesis of 4-butylphenethylamine, a substituted phenethylamine analog. The phenethylamine scaffold is a common feature in a variety of psychoactive compounds and neurotransmitters, including dopamine and norepinephrine.[1] Substituted phenethylamines are known to interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), making them attractive targets for the development of therapeutics for conditions like ADHD, depression, and obesity.[2][3] The 4-butyl substitution on the phenyl ring is of particular interest for exploring structure-activity relationships (SAR) concerning transporter affinity and selectivity.[4]
This document outlines a two-step synthetic sequence commencing with the Henry reaction to form a nitroalkene intermediate, followed by its reduction to the target amine.
Synthetic Pathway Overview
The synthesis of 4-butylphenethylamine from 4-butylbenzaldehyde proceeds through a two-step sequence. The initial step is a Henry (nitroaldol) reaction between 4-butylbenzaldehyde and nitroethane, catalyzed by a base, to form the nitroalkene, 1-butyl-4-(2-nitroprop-1-enyl)benzene. This is followed by the reduction of the nitroalkene to the saturated amine, 4-butylphenethylamine.
References
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-Butyl-4-(2-nitro-ethyl)-benzene in the Development of New Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific data on 1-Butyl-4-(2-nitro-ethyl)-benzene, this document extrapolates information from structurally similar compounds, primarily β-nitrostyrene derivatives and other functionalized polystyrenes. The provided protocols are based on established chemical principles and should be adapted and optimized as necessary.
Introduction
This compound is an aromatic compound with two key functional groups: a butyl group attached to the benzene ring and a 2-nitro-ethyl substituent. These features make it a promising, yet underexplored, building block for the synthesis of novel polymers and functional materials. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties and reactivity of the molecule, opening avenues for applications in sensing, electronics, and specialty polymers. This document provides detailed application notes and experimental protocols for the synthesis and potential utilization of this compound in materials science.
Application Notes
The primary foreseeable application of materials derived from this compound is in the development of sensory devices, particularly for the detection of nitroaromatic compounds, which are often components of explosives. The rationale is that polymers containing nitro groups can engage in specific electronic interactions with other nitroaromatic molecules, leading to a detectable signal, such as fluorescence quenching.
Furthermore, the nitroalkane functionality can be chemically modified post-polymerization to introduce other functional groups, paving the way for a wide range of materials with tunable properties. For instance, reduction of the nitro group would yield an amino-functionalized polymer, which could have applications in areas such as drug delivery, catalysis, or as a scaffold for further chemical modifications.
Potential Applications:
-
Sensory Materials: Polymers incorporating this compound could be used as the active layer in sensors for nitroaromatic explosives.
-
Specialty Polymers: The presence of the butyl group can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing. The nitro group can be leveraged to create polymers with high refractive indices or specific dielectric properties.
-
Precursor for Functional Polymers: The nitro group can be converted to an amine, which can then be used to attach biomolecules, catalysts, or other functional moieties.
Data Presentation
Due to the lack of specific experimental data for poly(this compound), the following table presents a comparative summary of properties for polystyrene, a structurally related and well-characterized polymer. This is intended to provide a baseline for understanding how the introduction of a nitro-ethyl group might influence material properties.
| Property | Polystyrene (PS) | Expected Influence of this compound Moiety |
| Thermal Properties | ||
| Glass Transition (Tg) | ~100 °C | Likely to increase due to stronger intermolecular dipole-dipole interactions from the nitro group. |
| Onset Degradation Temp. | ~327 °C[1] | May decrease as nitroalkanes can be less thermally stable than simple alkylbenzenes. |
| Mechanical Properties | ||
| Tensile Strength | ~45 MPa[2] | Potentially higher due to increased intermolecular forces. |
| Elastic Modulus | ~3.4 GPa[3] | Expected to be higher, leading to a more rigid material. |
| Solubility | Soluble in aromatic hydrocarbons, chlorinated hydrocarbons | The butyl group may enhance solubility in non-polar solvents, while the nitro group may increase solubility in more polar organic solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is divided into two main stages: the synthesis of the precursor 4-butylbenzaldehyde and the subsequent Henry reaction to form the target monomer.
Part A: Synthesis of 4-Butylbenzaldehyde
Several methods exist for the synthesis of 4-butylbenzaldehyde. One common laboratory-scale approach is the Friedel-Crafts acylation of butylbenzene followed by reduction. A more direct industrial method involves the oxidation of 4-butyltoluene.
Materials:
-
Butylbenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add acetyl chloride dropwise.
-
Slowly add butylbenzene to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure to obtain 4-butylacetophenone.
-
-
Reduction to 4-Butylbenzaldehyde (Sommelet Reaction or similar):
-
The obtained 4-butylacetophenone can be converted to 4-butylbenzaldehyde via various methods, including the Sommelet reaction or by initial reduction to the alcohol followed by controlled oxidation.
-
Part B: Henry Reaction to form this compound
The Henry (nitroaldol) reaction is a classic method for forming β-nitro alcohols, which can then be dehydrated to the corresponding nitroalkene. Subsequent reduction yields the target nitroalkane.
Materials:
-
4-Butylbenzaldehyde
-
Nitromethane
-
A base catalyst (e.g., sodium hydroxide, potassium carbonate, or an amine like triethylamine)
-
Methanol or Ethanol
-
Acetic Anhydride
-
Sodium Acetate
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Nitroaldol Condensation:
-
Dissolve 4-butylbenzaldehyde and nitromethane in methanol.
-
Slowly add a solution of the base catalyst at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent and purify to obtain 1-(4-butylphenyl)-2-nitroethanol.
-
-
Dehydration to 4-Butyl-β-nitrostyrene:
-
Treat the 1-(4-butylphenyl)-2-nitroethanol with acetic anhydride and a catalytic amount of sodium acetate.
-
Heat the mixture to induce dehydration.
-
After cooling, pour the mixture into water and extract the product.
-
Purify the crude product by chromatography or recrystallization.
-
-
Reduction to this compound:
-
Dissolve the 4-butyl-β-nitrostyrene in a suitable solvent like THF.
-
Add sodium borohydride portion-wise at a controlled temperature.
-
Stir until the reaction is complete.
-
Carefully quench the reaction with water and extract the product.
-
Purify the final product by column chromatography.
-
Protocol 2: Anionic Polymerization of 4-Butyl-β-nitrostyrene
β-Nitrostyrenes are known to undergo anionic polymerization. They are, however, potent inhibitors of free-radical polymerization. Therefore, anionic methods are required.
Materials:
-
4-Butyl-β-nitrostyrene (monomer from Protocol 1, Part B, step 2)
-
Anhydrous Tetrahydrofuran (THF)
-
Anionic initiator (e.g., n-butyllithium in hexanes, sodium naphthalenide)
-
Methanol (for termination)
Procedure:
-
Monomer and Solvent Preparation:
-
The monomer must be rigorously purified and dried.
-
THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
-
Polymerization:
-
In a flame-dried, nitrogen-purged flask, dissolve the monomer in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the anionic initiator dropwise. A color change is often observed, indicating the formation of the propagating anionic species.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a proton source, such as methanol.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it, and dry it under vacuum.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for the Derivatization of 1-Butyl-4-(2-nitro-ethyl)-benzene in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity.[1] The systematic modification of a lead compound allows researchers to identify key pharmacophoric features and optimize properties such as potency, selectivity, and pharmacokinetic profiles.[2][3] 1-Butyl-4-(2-nitro-ethyl)-benzene serves as a versatile scaffold for SAR studies due to the presence of two key functional regions amenable to chemical modification: the aromatic ring and the nitroethyl side chain. Derivatization of the aromatic ring through electrophilic substitution can probe the effects of electronic and steric changes on activity.[4][5] Concurrently, modification of the nitroethyl group, for instance through reduction to an amine, can significantly alter the compound's polarity, basicity, and hydrogen bonding capacity, which are crucial for target interaction.[6][7] These transformations provide a powerful strategy for developing a comprehensive SAR profile and advancing lead optimization.[8][9]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a series of derivatives of this compound, illustrating the impact of structural modifications on biological activity.
| Compound ID | Modification | Structure | In Vitro Potency (IC50, µM) | Cellular Permeability (Papp, 10-6 cm/s) |
| LEAD-001 | Parent Compound | This compound | 15.2 | 8.5 |
| DERIV-A1 | Reduction of Nitro Group | 2-(4-Butylphenyl)ethan-1-amine | 5.8 | 12.3 |
| DERIV-A2 | N-Acetylation of Amine | N-(2-(4-Butylphenyl)ethyl)acetamide | 25.6 | 9.1 |
| DERIV-B1 | Aromatic Nitration (ortho to butyl) | 1-Butyl-2-nitro-4-(2-nitro-ethyl)-benzene | 45.1 | 6.2 |
| DERIV-B2 | Aromatic Bromination (ortho to butyl) | 1-Bromo-4-butyl-2-(2-nitro-ethyl)-benzene | 10.5 | 15.7 |
| DERIV-C1 | Friedel-Crafts Acylation | 1-(4-(2-Nitro-ethyl)phenyl)pentan-1-one | 32.8 | 7.4 |
Experimental Protocols
Protocol 1: Reduction of the Nitro Group to a Primary Amine (DERIV-A1)
This protocol describes the reduction of the nitroethyl group to the corresponding primary amine using catalytic hydrogenation.
Materials:
-
This compound (LEAD-001)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 50 mL of anhydrous methanol.
-
Carefully add 100 mg of 10% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain 2-(4-Butylphenyl)ethan-1-amine (DERIV-A1).
Protocol 2: Electrophilic Aromatic Bromination (DERIV-B2)
This protocol outlines the bromination of the aromatic ring, ortho to the activating butyl group.[10]
Materials:
-
This compound (LEAD-001)
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1.0 g of this compound in 30 mL of anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 50 mg of FeBr₃ to the stirred solution.
-
In a separate flask, dissolve 0.9 g of NBS in 20 mL of anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding 20 mL of 10% sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-Bromo-4-butyl-2-(2-nitro-ethyl)-benzene (DERIV-B2).
Visualizations
Caption: Derivatization workflow for SAR studies.
Caption: Hypothetical signaling pathway.
References
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. The modification of natural products for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
improving the yield and purity of 1-Butyl-4-(2-nitro-ethyl)-benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene. The primary focus of this guide is the Henry (nitroaldol) reaction, a plausible and effective method for this synthesis.
Troubleshooting Guide
Low or no product yield, the presence of significant side products, and purification difficulties are common challenges encountered during the synthesis of this compound via the Henry reaction. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst or Base: The base used to deprotonate the nitroalkane may be old, hydrated, or not strong enough. | - Use a freshly prepared or properly stored base. - Consider using a stronger base, such as an alkoxide (e.g., sodium ethoxide) or a non-ionic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| 2. Unfavorable Reaction Equilibrium (Retro-Henry Reaction): The Henry reaction is reversible and the equilibrium may favor the starting materials.[1] | - Use a slight excess of the nitroalkane to shift the equilibrium towards the product. - Remove water as it forms, if applicable to the specific protocol, by using a Dean-Stark apparatus or molecular sieves. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of Significant Side Products | 1. Dehydration of the Nitro-alcohol Product: The primary product, a β-nitro alcohol, can easily dehydrate to form a nitroalkene, especially at elevated temperatures or with excess base.[2] | - Use a catalytic amount of a milder base (e.g., an amine base). - Maintain a lower reaction temperature. - Quench the reaction as soon as the starting material is consumed (monitor by TLC). |
| 2. Cannizzaro Reaction of the Aldehyde: If a strong base is used, the aldehyde can undergo a self-condensation reaction (Cannizzaro reaction), especially if it is sterically hindered.[1] | - Use a milder base. - Add the aldehyde slowly to the reaction mixture containing the deprotonated nitroalkane. | |
| 3. Polymerization: The nitroalkene byproduct can polymerize under basic conditions. | - Quench the reaction promptly. - Purify the product as soon as possible after workup. | |
| Purification Difficulties | 1. Co-elution of Product and Byproducts: The desired β-nitro alcohol and the dehydrated nitroalkene may have similar polarities, making separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider converting the product to a more easily purifiable derivative, followed by regeneration. |
| 2. Oily or Gummy Product: The product may not crystallize easily. | - Attempt purification by column chromatography. - Try to form a crystalline derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for this compound?
A1: The Henry (nitroaldol) reaction is a highly plausible and well-documented method for forming the carbon-carbon bond between an aldehyde and a nitroalkane.[1] This reaction would involve the base-catalyzed condensation of 4-butylbenzaldehyde with nitroethane to yield the intermediate β-nitro alcohol, which can then be dehydrated to the target compound or used as is.
Q2: What are the key parameters to control in a Henry reaction to maximize yield and purity?
A2: The key parameters to control are:
-
Choice and amount of base: A catalytic amount of a suitable base is crucial to deprotonate the nitroalkane without promoting side reactions.
-
Reaction temperature: Temperature affects the reaction rate and the extent of side reactions like dehydration.[2] Lower temperatures generally favor the formation of the β-nitro alcohol.
-
Stoichiometry of reactants: Using a slight excess of the nitroalkane can help drive the reaction to completion.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Q3: How can I monitor the progress of the Henry reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials (4-butylbenzaldehyde and nitroethane) on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, more polar spot (the β-nitro alcohol product) indicate the reaction is proceeding.
Q4: What are the common side reactions in a Henry reaction and how can they be minimized?
A4: The most common side reactions are:
-
Dehydration of the β-nitro alcohol product to a nitroalkene. This can be minimized by using milder bases and lower temperatures.[2]
-
Retro-Henry reaction , which is the reverse of the desired reaction. This can be mitigated by using an excess of the nitroalkane.[1]
-
Cannizzaro reaction of the aldehyde, which can be suppressed by using a less aggressive base.[1]
Q5: What purification techniques are most effective for the product of a Henry reaction?
A5: Column chromatography is the most common and effective method for purifying the β-nitro alcohol product from unreacted starting materials and side products. Careful selection of the eluent system is critical for good separation. If the product is a solid, recrystallization can be an effective final purification step.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-butylphenyl)-2-nitroethanol via the Henry Reaction
This protocol describes a general procedure for the Henry reaction between 4-butylbenzaldehyde and nitroethane.
Materials:
-
4-butylbenzaldehyde
-
Nitroethane
-
A suitable base (e.g., triethylamine, DBU, or sodium hydroxide)
-
A suitable solvent (e.g., ethanol, methanol, or THF)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-butylbenzaldehyde (1 equivalent) and nitroethane (1.1 equivalents) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of the base (e.g., 0.1 equivalents of triethylamine) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the 4-butylbenzaldehyde has been consumed, quench the reaction by adding dilute hydrochloric acid until the solution is neutral.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Dehydration of 1-(4-butylphenyl)-2-nitroethanol to 1-Butyl-4-(2-nitro-ethenyl)-benzene
This protocol describes the subsequent dehydration of the β-nitro alcohol to the corresponding nitroalkene.
Materials:
-
1-(4-butylphenyl)-2-nitroethanol
-
A dehydrating agent (e.g., acetic anhydride with sodium acetate, or methanesulfonyl chloride with triethylamine)
-
A suitable solvent (e.g., dichloromethane or toluene)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(4-butylphenyl)-2-nitroethanol (1 equivalent) in the chosen solvent.
-
Add the dehydrating agent (e.g., acetic anhydride (1.5 equivalents) and a catalytic amount of sodium acetate).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound via the Henry reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
troubleshooting common side reactions in the nitration of 1-butyl-4-ethylbenzene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common side reactions encountered during the nitration of 1-butyl-4-ethylbenzene.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mononitrated Product
Question: My reaction is resulting in a low yield of the expected 1-butyl-4-ethyl-2-nitrobenzene and/or 1-butyl-4-ethyl-3-nitrobenzene. What are the potential causes and solutions?
Answer:
A low yield of the desired mononitrated product can stem from several factors, including incomplete reaction, formation of multiple isomers, and the occurrence of polysubstitution.
Possible Causes and Troubleshooting Steps:
-
Incomplete Reaction: The nitrating agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate.
-
Formation of Multiple Isomers: The butyl and ethyl groups are both ortho, para-directing activators. This leads to the formation of a mixture of isomers, primarily nitration at the positions ortho to the ethyl group and ortho to the butyl group.
-
Solution: The separation of these isomers can be challenging due to their similar physical properties. Careful column chromatography or fractional distillation may be required. Optimizing the reaction conditions, such as the choice of nitrating agent and solvent, can sometimes influence the isomeric ratio, although complete selectivity is unlikely.
-
-
Polysubstitution (Dinitration): The activating nature of the alkyl groups makes the mononitrated product more susceptible to further nitration, leading to the formation of dinitrated byproducts.[2]
-
Solution: To minimize dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature, typically between 0°C and room temperature.[3] Adding the nitrating agent slowly to the substrate can also help to control the reaction.
-
Problem 2: Significant Formation of Dinitrated Products
Question: I am observing a significant amount of dinitrated byproducts in my reaction mixture. How can I prevent this?
Answer:
The formation of dinitrated products is a common side reaction in the nitration of activated aromatic rings like 1-butyl-4-ethylbenzene.[2]
Control Measures:
-
Temperature Control: Maintain a low reaction temperature (0-25°C). Higher temperatures increase the rate of the second nitration.[3]
-
Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (ideally a 1:1 molar ratio of nitrating agent to substrate for mononitration). An excess of the nitrating agent will drive the reaction towards polysubstitution.
-
Order of Addition: Add the nitrating agent dropwise to the solution of the aromatic compound. This ensures that the concentration of the nitrating agent remains low throughout the reaction, disfavoring the second nitration.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.
Problem 3: Presence of Oxidation Byproducts
Question: My final product is contaminated with colored impurities, suggesting oxidation. What causes this and how can it be avoided?
Answer:
Oxidation of the alkyl side chains can occur, especially under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric acid).
Preventative Measures:
-
Milder Nitrating Agents: Consider using a milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride.[4]
-
Temperature Management: Strictly control the reaction temperature and avoid localized heating.
-
Controlled Addition: The slow addition of the nitrating agent helps to dissipate the heat generated during the exothermic reaction, reducing the risk of oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the mononitration of 1-butyl-4-ethylbenzene?
A1: Both the n-butyl and the ethyl group are ortho, para-directing and activating groups in electrophilic aromatic substitution.[5][6] Since the para positions are blocked by each other, nitration will occur at the ortho positions relative to each alkyl group. Therefore, you can expect a mixture of two primary mononitrated isomers:
- 1-butyl-2-ethyl-4-nitrobenzene & 1-butyl-2-ethyl-6-nitrobenzene (ortho to the butyl group)
- 1-butyl-4-ethyl-2-nitrobenzene & 1-butyl-4-ethyl-6-nitrobenzene (ortho to the ethyl group)
Due to the greater steric hindrance of the n-butyl group compared to the ethyl group, substitution at the positions ortho to the ethyl group is generally favored.[5][7] Therefore, 1-butyl-4-ethyl-2-nitrobenzene and 1-butyl-4-ethyl-6-nitrobenzene are expected to be the major products.
Q2: What are the typical reaction conditions for the mononitration of 1-butyl-4-ethylbenzene?
A2: A common method involves the use of a mixed acid solution. Below is a general protocol.
Experimental Protocol: Mononitration using Mixed Acid
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
Addition of Substrate: To this nitrating mixture, add 1-butyl-4-ethylbenzene dropwise, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for a predetermined time (monitoring by TLC is recommended).
-
Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the mononitrated products, and any dinitrated byproducts. The disappearance of the starting material spot and the appearance of new, more polar product spots indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Quantitative Data Summary
| Substrate | Nitrating Agent | Major Products | Isomer Ratio (ortho:para) | Reference |
| Toluene | Mixed Acid | 2-Nitrotoluene, 4-Nitrotoluene | ~2:1 | [3] |
| Ethylbenzene | Acetyl Nitrate | 1-ethyl-2-nitrobenzene, 1-ethyl-4-nitrobenzene | 1:1.13 | [4] |
| t-Butylbenzene | Mixed Acid | 2-nitro-t-butylbenzene, 4-nitro-t-butylbenzene | 1:4.5 | [5] |
Note: The isomer ratio is influenced by both electronic and steric effects. The increasing size of the alkyl group generally leads to a higher proportion of the para (or less sterically hindered ortho) isomer.
Visualizations
References
- 1. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemcess.com [chemcess.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ch12: Electrophilic aromatic substitution questions [chem.ucalgary.ca]
optimization of reaction conditions for the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene.
Experimental Workflow Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Synthesis of the precursor, 4-butylbenzaldehyde.
-
Henry (nitroaldol) reaction between 4-butylbenzaldehyde and nitroethane.
Technical Support Center: Purification of 1-Butyl-4-(2-nitro-ethyl)-benzene and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-Butyl-4-(2-nitro-ethyl)-benzene and its analogs.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the purification of this compound and related compounds.
Issue 1: Product Degradation During Purification
-
Question: I am observing significant product loss and the appearance of new, unidentified peaks in my analytical data (TLC, LC-MS) after attempting purification. What could be the cause and how can I prevent it?
-
Answer: Nitroalkanes, including this compound, can be thermally sensitive and prone to decomposition, especially at elevated temperatures.[1][2][3] The presence of acidic or basic conditions can also catalyze degradation.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating during all purification steps. If using column chromatography, consider running the column at a lower temperature, potentially in a cold room. When removing solvent using a rotary evaporator, use a low bath temperature and high vacuum.
-
pH Control: Ensure that the solvents and silica gel used for chromatography are neutral. For sensitive compounds, silica gel can be washed with a suitable solvent system to remove any acidic residues. If acidic or basic impurities are present from the reaction, perform a gentle aqueous wash of your crude product before chromatography.
-
Minimize Exposure Time: Prolonged contact with purification media can lead to degradation. Aim for a rapid purification process.
-
Issue 2: Co-elution of Impurities During Column Chromatography
-
Question: I am having difficulty separating my target compound from impurities with similar polarity during column chromatography. How can I improve the separation?
-
Answer: Co-elution is a common challenge when dealing with structurally similar impurities, which may include unreacted starting materials, isomers, or byproducts.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems to find one that provides better separation. A good starting point is a hexane/ethyl acetate or toluene/ethyl acetate gradient. Small additions of a third solvent, like dichloromethane, can sometimes significantly alter selectivity.
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Options include alumina (basic or neutral), or reverse-phase silica gel (C18).
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard flash chromatography.[4]
-
Issue 3: Difficulty in Crystallizing the Product
-
Question: My product oils out or fails to crystallize, even after trying various solvents. What can I do to induce crystallization?
-
Answer: The presence of impurities can significantly inhibit crystallization. The long butyl chain and the flexible ethyl-nitro group in this compound can also make crystallization challenging.
Troubleshooting Steps:
-
Improve Purity: First, ensure your product is as pure as possible using chromatography. Even small amounts of impurities can act as "crystal poisons."
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures. Good single solvents for crystallization are often those in which the compound is sparingly soluble at room temperature but readily soluble when heated. Solvent pairs (one solvent in which the compound is soluble and another in which it is insoluble) are also very effective.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial. This can sometimes yield high-quality crystals.
-
Issue 4: Presence of Nitrite Ester Byproducts
-
Question: My NMR and Mass Spec data suggest the presence of a benzyl nitrite ester impurity. How is this formed and how can I remove it?
-
Answer: In the synthesis of benzylic nitro compounds, the formation of nitrite ester byproducts is a common issue, particularly in reactions involving alkyl halides and a nitrite source.[5][6]
Troubleshooting Steps:
-
Aqueous Workup: Some nitrite esters can be hydrolyzed during an aqueous workup. A mild acidic or basic wash might help, but care must be taken to avoid degrading the desired nitro compound.
-
Chromatography: Nitrite esters generally have different polarities compared to the corresponding nitro compounds and can often be separated by column chromatography.
-
Chemical Conversion: In some cases, a specific chemical treatment might be possible to selectively remove the nitrite ester, but this would need to be developed on a case-by-case basis.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Preparation of the Column:
-
Select a column of an appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the impure compound.
-
Add a small volume of a test solvent and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not at room temperature.
-
Common solvents to screen include isopropanol, ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
-
-
Dissolution:
-
Place the impure compound in a flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Quantitative Data
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity (%) | Yield (%) | Key Observations |
| Flash Chromatography (Silica Gel) | >98 | 75 | Good separation from most impurities, but some product loss on the column. |
| Recrystallization (Isopropanol) | >99 | 60 | High purity, but lower yield due to solubility in the mother liquor. |
| Preparative HPLC (C18) | >99.5 | 50 | Excellent purity, but lower throughput and higher cost. |
Table 2: Common Impurities and their Removal
| Impurity | Typical Source | Recommended Removal Method |
| 1-Butyl-4-vinylbenzene | Elimination side reaction | Flash Chromatography |
| 1-Butyl-4-(2-hydroxy-ethyl)-benzene | Incomplete reaction/side product | Flash Chromatography |
| Unreacted Starting Materials | Incomplete reaction | Flash Chromatography |
| Benzyl Nitrite Ester | Side reaction during nitration | Flash Chromatography |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
identifying and characterizing byproducts in 1-Butyl-4-(2-nitro-ethyl)-benzene synthesis
Technical Support Center: Synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
General Synthesis & Byproducts
Q1: What is a common synthetic route for this compound and what are the potential byproducts at each critical step?
A common and plausible synthetic pathway for this compound involves a multi-step process. Below is a summary of the likely steps and the byproducts that can be generated at each stage.
Diagram 1: Proposed Synthetic Pathway
Caption: A plausible multi-step synthesis of this compound.
Q2: I am seeing multiple peaks in my GC-MS analysis after the Friedel-Crafts alkylation step. What are the likely byproducts?
During the Friedel-Crafts alkylation of benzene with a butyl halide, several byproducts can form:
-
Isomers of the alkyl group : Carbocation rearrangement is a common issue.[1] The primary carbocation from n-butyl chloride can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene.
-
Positional isomers on the ring : The initial product, butylbenzene, is more activated than benzene, which can lead to further alkylation.[2][3] This results in a mixture of ortho-, meta-, and para-dibutylbenzene.
-
Polyalkylated products : More than two alkyl groups can be added to the benzene ring, especially if the ratio of benzene to the alkylating agent is low.[1]
Q3: My nitration step is producing a mixture of isomers. How can I identify and quantify them?
The butyl group is an ortho-, para-directing group in electrophilic aromatic substitution.[4] Therefore, nitration of butylbenzene will yield a mixture of 1-butyl-2-nitrobenzene (ortho) and 1-butyl-4-nitrobenzene (para).
-
Identification : The isomers can be identified using spectroscopic methods. In ¹H NMR, the splitting patterns of the aromatic protons will be different for the ortho and para isomers. GC-MS can also be used, as the isomers will have slightly different retention times and fragmentation patterns.
-
Quantification : High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method for separating and quantifying the isomers.[5] Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for quantification.[6]
Table 1: Typical Isomer Distribution in Nitration of Butylbenzene
| Reaction Temperature | % 1-Butyl-4-nitrobenzene (para) | % 1-Butyl-2-nitrobenzene (ortho) |
| 0 °C | 65-75% | 25-35% |
| 25 °C | 60-70% | 30-40% |
| 50 °C | 55-65% | 35-45% |
Note: Data are illustrative and can vary based on specific reaction conditions.
Q4: I suspect polysubstitution or rearrangement has occurred. How can I confirm this?
-
Mass Spectrometry (MS) : GC-MS is an excellent tool for this. The molecular ion peak in the mass spectrum will confirm the molecular weight of the components. For example, dibutylbenzene (C₁₄H₂₂) will have a different molecular weight than butylbenzene (C₁₀H₁₄).
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy can definitively identify the structures. Rearrangement from an n-butyl to a sec-butyl group will result in different chemical shifts and splitting patterns for the alkyl protons. Polysubstitution will change the integration and pattern of the aromatic signals.
Troubleshooting Guides
Guide 1: How can I minimize byproduct formation during Friedel-Crafts alkylation?
Issue: Formation of polyalkylated products and rearranged isomers.
Solutions:
-
To Minimize Polyalkylation : Use a large excess of the aromatic ring (benzene) relative to the alkylating agent.[2] This increases the probability that the electrophile will react with the starting material rather than the more activated product.
-
To Prevent Carbocation Rearrangement : Instead of Friedel-Crafts alkylation, use Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion is resonance-stabilized and does not rearrange.[7]
Guide 2: How can I control the outcome of the nitration step?
Issue: Formation of multiple isomers and dinitrated byproducts.
Solutions:
-
Control Temperature : Lowering the reaction temperature generally increases the selectivity for the para isomer due to steric hindrance and reduces the rate of subsequent nitrations.[4]
-
Choice of Nitrating Agent : Using a milder nitrating agent or controlling the stoichiometry of the nitric and sulfuric acid mixture can help to avoid over-nitration.[8] The formation of dinitro products is more likely at higher temperatures and with prolonged reaction times.[4][9]
Experimental Protocols
Protocol 1: GC-MS Analysis for Byproduct Identification
-
Sample Preparation : Dissolve 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Data Analysis : Identify the peaks by comparing their retention times and mass spectra with a library of known compounds (e.g., NIST).
Protocol 2: ¹H NMR for Isomer Characterization
-
Sample Preparation : Dissolve approximately 10 mg of the purified sample (or crude mixture) in 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum.
-
Data Analysis :
-
1-Butyl-4-nitrobenzene (para) : The aromatic region will show two doublets (an AA'BB' system), each integrating to 2H.
-
1-Butyl-2-nitrobenzene (ortho) : The aromatic region will be more complex, showing a multiplet for 4H.
-
Butyl group : The signals for the n-butyl group will appear in the upfield region (approx. 0.9-2.7 ppm). A sec-butyl group would show a characteristic doublet and sextet pattern.
-
Protocol 3: HPLC for Quantification of Product and Byproducts
-
Sample Preparation : Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of standards of the purified product for calibration.
-
Instrumentation : A high-performance liquid chromatograph with a UV detector.
-
HPLC Conditions :
-
Column : A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm.
-
-
Data Analysis : Create a calibration curve from the standards. Determine the concentration of the product and byproducts in the sample by comparing their peak areas to the calibration curve.
Visualizations
Diagram 2: Experimental Workflow for Byproduct Identification
Caption: A standard workflow for the identification and characterization of byproducts.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cerritos.edu [cerritos.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. stmarys-ca.edu [stmarys-ca.edu]
resolving inconsistencies in spectroscopic data of 1-Butyl-4-(2-nitro-ethyl)-benzene
Introduction: 1-Butyl-4-(2-nitro-ethyl)-benzene is a specialized organic compound for which extensive, publicly available spectroscopic reference data is limited. This can present challenges during synthesis and characterization, as direct comparison to a known standard is often not possible. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies in spectroscopic data (NMR, IR, MS) for this compound and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why does my acquired ¹H NMR spectrum for this compound appear more complex than anticipated?
A1: Several factors can lead to a complex ¹H NMR spectrum:
-
Sample Purity: The presence of starting materials, intermediates, or side-products from the synthesis can introduce additional peaks.
-
Solvent Impurities: Residual solvents from purification (e.g., ethyl acetate, dichloromethane) are a common source of extra signals.[1]
-
Rotational Isomers (Rotamers): If there is hindered rotation around single bonds, you might observe multiple sets of signals for the same proton environment. This can sometimes be resolved by acquiring the spectrum at a higher temperature.[1]
-
Complex Splitting Patterns: The aromatic protons in a 1,4-disubstituted benzene ring can sometimes exhibit second-order coupling effects, leading to more complex patterns than simple doublets.[2][3]
-
Concentration Effects: Highly concentrated samples can sometimes lead to peak shifting or broadening due to intermolecular interactions.[1]
Q2: The integration of the aromatic region in my ¹H NMR spectrum is not consistent with the expected number of protons. What could be the cause?
A2: Inaccurate integration in the aromatic region is a common issue.
-
Overlapping Peaks: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with your aromatic signals, making accurate integration difficult.[1] Consider using a different deuterated solvent like acetone-d₆ or benzene-d₆.
-
Poor Phasing and Baseline Correction: Incorrect phasing or a distorted baseline can lead to significant integration errors. Ensure the spectrum is properly processed.
-
Relaxation Delays: Protons with long relaxation times may not fully relax between scans, leading to lower signal intensity and inaccurate integrals. Increasing the relaxation delay (d1) can help.
Q3: My IR spectrum is showing broad peaks or unexpected absorptions for my nitro-containing compound. How can I interpret this?
A3: Issues in IR spectra of nitro compounds can arise from several sources:
-
Water Contamination: A broad peak around 3200-3500 cm⁻¹ is often indicative of O-H stretching from water contamination. Ensure your sample and KBr (if used) are dry.
-
Sample State: The physical state of the sample (e.g., neat oil, KBr pellet, thin film) can influence peak positions and shapes.[4]
-
Nitro Group Asymmetry: The two characteristic N-O stretching bands for a nitro group (typically around 1550-1500 cm⁻¹ for asymmetric stretch and 1360-1300 cm⁻¹ for symmetric stretch) can have their positions influenced by the electronic environment of the aromatic ring.
-
Presence of Nitronate Tautomer: Under certain conditions (e.g., basic impurities), nitroalkanes can exist in equilibrium with their nitronate tautomers, which will exhibit different IR absorptions.[5]
Q4: The molecular ion peak in my mass spectrum is weak or absent. How can I confirm the molecular weight of this compound?
A4: The absence of a clear molecular ion (M⁺) peak is common in Electron Ionization (EI) mass spectrometry for certain classes of compounds, especially those that fragment easily.
-
Fragmentation: The nitroethyl group can be labile, leading to rapid fragmentation and a very low abundance of the molecular ion.
-
Use a Soft Ionization Technique: Employing techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can often yield a strong protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺), which helps to confirm the molecular weight.
-
Check for Common Fragments: Look for expected fragment ions, such as the loss of the nitro group (-NO₂) or cleavage of the ethyl or butyl chains.
Troubleshooting Guides
Guide 1: Resolving ¹H NMR Inconsistencies
This guide provides a step-by-step process for troubleshooting ambiguous ¹H NMR data.
| Step | Action | Rationale |
| 1 | Re-check Sample Purity | Use TLC or LC-MS to confirm the purity of your sample. A single spot on TLC does not guarantee 100% purity. |
| 2 | Vary the NMR Solvent | Acquire the spectrum in a different solvent (e.g., from CDCl₃ to Acetone-d₆ or Benzene-d₆). This can resolve overlapping peaks.[1] |
| 3 | Perform a D₂O Shake | If you suspect an exchangeable proton (e.g., from an alcohol impurity), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak should disappear.[1] |
| 4 | Acquire 2D NMR Spectra | A COSY (Correlation Spectroscopy) spectrum will show which protons are coupled to each other. An HSQC (Heteronuclear Single Quantum Coherence) spectrum will show direct correlations between protons and the carbons they are attached to. This is invaluable for definitive assignments. |
| 5 | Check Acquisition Parameters | Ensure an adequate number of scans for a good signal-to-noise ratio and a sufficient relaxation delay for accurate integration. |
Guide 2: Verifying Functional Groups with IR Spectroscopy
Use this guide to confirm the presence of key functional groups in this compound.
| Functional Group | Expected Wavenumber (cm⁻¹) | Troubleshooting Tip |
| Aromatic C-H Stretch | 3100 - 3000 | Often weak. Look for overtone bands in the 2000-1650 cm⁻¹ region to help determine substitution patterns. |
| Aliphatic C-H Stretch | 3000 - 2850 | Should be a strong, sharp set of peaks corresponding to the butyl and ethyl chains. |
| Nitro N-O Stretch (Asymmetric) | ~1550 - 1500 | This peak's position is sensitive to conjugation. Ensure it is sharp. Broadening could indicate impurities. |
| Nitro N-O Stretch (Symmetric) | ~1360 - 1300 | This peak can sometimes be obscured by other vibrations. |
| Aromatic C=C Bending | ~1600 and ~1475 | Two bands are typical for aromatic rings. |
| Para-substitution C-H Bend | ~850 - 800 | A strong band in this region is characteristic of 1,4 (para) disubstitution on a benzene ring. |
Expected Spectroscopic Data (Reference Tables)
The following tables summarize the expected spectroscopic data for this compound based on its structure. Use these as a guide to compare with your experimental results.
Table 1: Expected ¹H NMR Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic (ortho to butyl) | ~7.15 | d | 2H | AA'BB' system |
| Aromatic (ortho to ethyl) | ~7.25 | d | 2H | AA'BB' system |
| -CH₂-NO₂ | ~4.6 | t | 2H | Nitroethyl group |
| Ar-CH₂- | ~3.3 | t | 2H | Nitroethyl group |
| Ar-CH₂- (Butyl) | ~2.6 | t | 2H | Butyl group |
| -CH₂- (Butyl) | ~1.6 | m | 2H | Butyl group |
| -CH₂- (Butyl) | ~1.3 | m | 2H | Butyl group |
| -CH₃ (Butyl) | ~0.9 | t | 3H | Butyl group |
Table 2: Expected ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Aromatic C (quaternary, C-Butyl) | ~145 | Aromatic Ring |
| Aromatic C (quaternary, C-Ethyl) | ~138 | Aromatic Ring |
| Aromatic CH (ortho to butyl) | ~129 | Aromatic Ring |
| Aromatic CH (ortho to ethyl) | ~128 | Aromatic Ring |
| -CH₂-NO₂ | ~75 | Nitroethyl group |
| Ar-CH₂- (Nitroethyl) | ~35 | Nitroethyl group |
| Ar-CH₂- (Butyl) | ~35 | Butyl group |
| -CH₂- (Butyl) | ~33 | Butyl group |
| -CH₂- (Butyl) | ~22 | Butyl group |
| -CH₃ (Butyl) | ~14 | Butyl group |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
|---|---|
| 235 | [M]⁺ (Molecular Ion) |
| 189 | [M - NO₂]⁺ |
| 178 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 131 | [C₁₀H₁₁]⁺ (Tropylium ion after rearrangement) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
-
Standard ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum with standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).
-
Process the data by applying Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
2D NMR (COSY/HSQC) Acquisition:
-
Use standard, pre-defined parameter sets for COSY and HSQC experiments available in the spectrometer's software. These experiments will require longer acquisition times.
-
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid/Oil):
-
Place one drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin capillary film.
-
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plate assembly into the spectrometer's sample holder.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
The resulting spectrum will be automatically ratioed against the background.
-
Protocol 3: Mass Spectrometry Sample Preparation and Analysis (ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
-
If needed, add a small amount of an acid (e.g., formic acid) to promote protonation for positive ion mode.
-
-
Analysis:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Look for the [M+H]⁺ ion at m/z 236.
-
Visual Workflow and Logic Diagrams
Caption: Experimental workflow from synthesis to spectroscopic analysis.
Caption: Logical workflow for troubleshooting inconsistent spectroscopic data.
Caption: Hypothetical signaling pathway for a drug candidate.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the stability and shelf-life of 1-Butyl-4-(2-nitro-ethyl)-benzene
Technical Support Center: 1-Butyl-4-(2-nitro-ethyl)-benzene Stability and Shelf-Life
This technical support center provides guidance for researchers, scientists, and drug development professionals on . The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are likely driven by the reactivity of the nitro-ethyl group. Key potential degradation routes include:
-
Nef Reaction: Under basic or certain acidic conditions, the nitroalkane moiety can be converted to a ketone or aldehyde.
-
Elimination Reaction: The presence of a hydrogen atom alpha to the nitro group makes it susceptible to elimination reactions, especially in the presence of a base, leading to the formation of a nitroalkene.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light, which can induce photochemical reactions and degradation.
-
Oxidative and Reductive Degradation: The nitro group can be susceptible to both oxidation and reduction, leading to various degradation products. The benzylic position of the butyl group is also a potential site for oxidation.
Q2: What are the optimal storage conditions to enhance the shelf-life of this compound?
A2: To maximize the shelf-life of this compound, it is recommended to control the storage environment meticulously.
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Reduces the rate of chemical reactions, including degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen. |
| Light | Amber vials or stored in the dark | Protects the compound from photodegradation. |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Q3: Are there any chemical stabilizers that can be added to formulations containing this compound?
A3: Yes, the addition of certain stabilizers can help mitigate degradation. The choice of stabilizer will depend on the intended application and formulation.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA).
-
Radical Scavengers: Compounds like TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) can inhibit radical-mediated degradation pathways.
-
Chelating Agents: If trace metal ions are present, which can catalyze degradation, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the sample over time. | Photodegradation or formation of conjugated systems via elimination reactions. | Store the compound in amber vials or completely protected from light. Ensure the storage temperature is low. |
| Decrease in purity or appearance of new peaks in HPLC analysis. | Chemical degradation. | Review storage conditions (temperature, atmosphere, light, moisture). Consider performing a forced degradation study to identify the specific degradation products and pathways. |
| Inconsistent results in bioassays. | Degradation of the active compound, leading to lower effective concentration. | Re-analyze the purity of the compound before each experiment. Prepare fresh stock solutions and store them under optimal conditions. |
| Phase separation or precipitation in formulated solutions. | Poor solubility or degradation leading to less soluble products. | Evaluate the solubility of the compound in the chosen solvent system. Consider the use of co-solvents or excipients to improve stability in solution. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated stress conditions.
Methodology:
-
Sample Preparation: Aliquot the this compound into several amber glass vials. Prepare a control group to be stored under recommended conditions (-20°C, dark, inert atmosphere).
-
Stress Conditions: Place the experimental vials in stability chambers under the following conditions:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
Photostability chamber (ICH Q1B guideline)
-
-
Time Points: Pull samples for analysis at initial (T=0), 1, 2, 4, and 8 weeks.
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
-
Data Evaluation: Plot the percentage of remaining this compound against time for each condition. Use this data to estimate the shelf-life under recommended storage conditions.
Protocol 2: Forced Degradation Study
This study aims to identify the potential degradation products and pathways of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Subject the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solution and as a solid).
-
Photolytic: Expose to light (ICH Q1B) for a defined period.
-
-
Analysis: Analyze the stressed samples using HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to separate and identify the degradation products.
-
Pathway Elucidation: Based on the identified structures of the degradation products, propose the likely degradation pathways.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
alternative synthetic pathways to 1-Butyl-4-(2-nitro-ethyl)-benzene to avoid hazardous reagents
Technical Support Center: Alternative Synthetic Pathways to 1-Butyl-4-(2-nitro-ethyl)-benzene
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative, safer synthetic pathways for this compound. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Overview of Safer Synthetic Strategy
The traditional synthesis of this compound often involves hazardous reagents such as strong Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions and harsh reducing agents. The proposed alternative pathway focuses on greener and safer methodologies for each key transformation, minimizing risk and environmental impact.
Caption: Proposed safer synthetic workflow for this compound.
Part 1: Synthesis of 4-Butylbenzaldehyde (Precursor)
This section covers the synthesis of the key aldehyde intermediate, starting from benzene, while avoiding traditionally hazardous reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main hazards associated with traditional Friedel-Crafts alkylation to produce n-butylbenzene? A1: Traditional Friedel-Crafts alkylation using alkyl halides and a Lewis acid like AlCl₃ has several drawbacks. The reaction is prone to carbocation rearrangements, which leads to isomeric impurities instead of the desired straight-chain product.[1] Additionally, the reaction can lead to polyalkylation, where more than one butyl group is added to the benzene ring.[1][2] The Lewis acid catalyst, AlCl₃, is also highly reactive with atmospheric moisture and can complex with certain functional groups, rendering them unreactive.[3]
Q2: How can Friedel-Crafts acylation provide a safer and more selective alternative? A2: Friedel-Crafts acylation, followed by a reduction step, is a superior method for introducing a straight-chain alkyl group. Acylation uses an acyl chloride (e.g., butanoyl chloride) and a Lewis acid. The resulting acylium ion is not prone to rearrangement, ensuring the formation of the desired linear chain. Furthermore, the product of acylation is a ketone, which deactivates the aromatic ring and prevents further reactions (polyacylation).[4] This leads to a cleaner, monosubstituted product.
Q3: Are there greener alternatives to AlCl₃ for Friedel-Crafts acylation? A3: Yes, solid acid catalysts like zeolites are effective and recyclable alternatives. For instance, zeolite β can be used as a catalyst with nitric acid and acetic anhydride for nitration, and similar principles apply to acylation, offering high regioselectivity under mild conditions.[5] This avoids the large amounts of acidic waste generated by traditional methods.[6]
Troubleshooting Guide: Friedel-Crafts Acylation & Reduction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Deactivated benzene ring starting material.[3] 2. Insufficiently active catalyst. 3. Moisture in the reaction setup inactivating the Lewis acid. | 1. Ensure the starting aromatic ring is not strongly deactivated (e.g., no nitro or cyano groups).[4] 2. Use a freshly opened or purified Lewis acid catalyst. 3. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of Side Products | 1. For alkylation: Carbocation rearrangement.[1] 2. Over-alkylation or acylation.[3] | 1. Use Friedel-Crafts acylation followed by reduction to avoid rearrangement. 2. Acylation naturally prevents over-acylation. For alkylation, use a large excess of the benzene starting material.[3] |
| Incomplete Reduction of Ketone | 1. Catalyst poisoning (for catalytic hydrogenation). 2. Insufficient reducing agent (for Clemmensen/Wolff-Kishner). | 1. Purify the ketone intermediate before reduction. Consider alternative catalysts. 2. Ensure a sufficient molar excess of the reducing agent and appropriate reaction time/temperature. |
Part 2: Synthesis via Greener Henry (Nitroaldol) Reaction
The core C-C bond-forming step to create the 2-nitro-ethyl side chain is the Henry reaction. This section focuses on modern, safer protocols.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and what are its traditional limitations? A1: The Henry reaction is a base-catalyzed condensation between a nitroalkane (like nitromethane) and an aldehyde or ketone to form a β-nitro alcohol.[7] This product can then be dehydrated to a nitroalkene. A primary drawback is the potential for side reactions, including the reversibility of the reaction (retro-Henry) and base-catalyzed self-condensation of the aldehyde (Cannizzaro reaction).[7]
Q2: How can the Henry reaction be performed under safer, "greener" conditions? A2: Several greener methods have been developed. The reaction can be effectively promoted by tap water without any added catalyst, proceeding at room temperature to give excellent yields of the β-nitro alcohol.[8][9] Another approach is using microwave-assisted organic synthesis (MAOS), which dramatically reduces reaction times from many hours to just a few minutes, often using a mild catalyst like ammonium acetate.[10]
Q3: Does the initial β-nitro alcohol product need to be isolated? A3: Not always. For the synthesis of β-nitrostyrenes, the intermediate β-nitro alcohol often dehydrates in situ to the desired nitroalkene, especially when the reaction is heated.[11] This simplifies the workflow into a one-pot procedure.
Experimental Protocol: Microwave-Assisted Henry Reaction
This protocol is adapted from a procedure for a substituted benzaldehyde and nitromethane.[10]
-
Preparation: In a 5 mL microwave vial, dissolve 4-butylbenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).
-
Reaction: Place the vial into the microwave reactor. Set the temperature to 150 °C and the reaction time to 5 minutes.
-
Monitoring: After the reaction, spot the mixture on a TLC plate to check for the consumption of the starting aldehyde (e.g., using a petroleum ether/diethyl ether 50:50 v/v mobile phase).
-
Workup: Transfer the reaction mixture to a round-bottom flask. Remove the excess nitromethane using a rotary evaporator.
-
Purification: The resulting crude 1-Butyl-4-(2-nitrovinyl)benzene can be purified by column chromatography on silica gel.
Troubleshooting Guide: Henry Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nitroalkene | 1. Incomplete reaction. 2. Retro-Henry reaction is favored.[7] 3. Competing Cannizzaro reaction.[7] | 1. Increase reaction time or temperature. For microwave synthesis, slightly increase the time or power. 2. Ensure conditions promote dehydration to the more stable nitroalkene, which drives the reaction forward. 3. Use a milder base or catalyst-free conditions (e.g., in water) to suppress side reactions.[8] |
| Isolation of β-nitro alcohol instead of Nitroalkene | Dehydration conditions are not sufficient. | If the nitroalkene is desired, heat the reaction mixture or add a mild dehydrating agent. Heating to over 40°C is often sufficient for dehydration. |
| Polymerization of Product | The β-nitrostyrene product can polymerize, especially under harsh conditions. | Purify the product promptly after the reaction. Avoid prolonged heating or exposure to strong acids/bases during workup. |
Part 3: Selective Reduction to this compound
The final step involves the reduction of the carbon-carbon double bond of the β-nitrostyrene intermediate without reducing the nitro group.
Frequently Asked Questions (FAQs)
Q1: What are the hazards of traditional methods for reducing β-nitrostyrenes? A1: A common method for the complete reduction of β-nitrostyrenes to phenethylamines is using powerful metal hydrides like lithium aluminum hydride (LiAlH₄).[12] LiAlH₄ is pyrophoric, reacts violently with water, and requires a strictly inert atmosphere and special handling precautions.[13] Catalytic hydrogenation can also be used, but may require high pressures of hydrogen gas, which poses an explosion risk.[12]
Q2: Is there a safer reagent for the selective reduction of the double bond? A2: Yes, sodium borohydride (NaBH₄) is a much safer, non-pyrophoric, and easy-to-handle reducing agent.[12] It can selectively reduce the α,β-unsaturated double bond of a nitrostyrene to yield the corresponding nitroalkane, leaving the nitro group intact.[14]
Q3: Can NaBH₄ also reduce the nitro group? A3: By itself under standard conditions, NaBH₄ is generally not strong enough to reduce an aromatic nitro group. However, when combined with transition metal salts like copper(II) chloride (CuCl₂), the NaBH₄/CuCl₂ system becomes a powerful reducing agent capable of reducing both the double bond and the nitro group to form a primary amine.[12][15][16] Therefore, for the desired selective reduction, NaBH₄ should be used without such additives.
Troubleshooting Logic for Selective Reduction
Caption: Troubleshooting flowchart for the selective reduction of β-nitrostyrene.
Quantitative Data Summary
The following table compares key metrics for traditional versus the proposed safer alternative synthetic pathways.
| Step | Parameter | Traditional Method | Safer Alternative | Reference |
| Henry Reaction | Reaction Time | 7–36 hours | 5 minutes (Microwave) | [10] |
| Catalyst | Strong base (e.g., alkoxides) | Ammonium acetate or none (in water) | [8][10] | |
| Solvent | Organic solvents | Nitromethane (reagent & solvent), Water | [8][10] | |
| Reduction | Reagent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | [12][13] |
| Safety | Pyrophoric, requires inert atmosphere | Non-pyrophoric, easy to handle | [12] | |
| Yield | Up to ~60% (for full reduction to amine) | 62–83% (for full reduction to amine) | [13][16] | |
| Nitration | Reagent | Mixed H₂SO₄/HNO₃ | Dinitrogen pentoxide (N₂O₅) in TFE | [6] |
| Waste | Large amounts of acidic waste | Minimal, easy-to-utilize waste | [6] |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Henry Reaction [organic-chemistry.org]
- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vbn.aau.dk [vbn.aau.dk]
overcoming solubility issues of 1-Butyl-4-(2-nitro-ethyl)-benzene in reaction media
Welcome to the Technical Support Center for 1-Butyl-4-(2-nitro-ethyl)-benzene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during synthetic reactions and in various experimental media.
Disclaimer: this compound is a specialized organic compound. While this guide provides strategies based on the general properties of aromatic nitro compounds and nonpolar molecules, empirical testing is crucial to determine the optimal conditions for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its molecular structure, which features a nonpolar butyl group and a benzene ring, this compound is expected to be a hydrophobic and nonpolar compound. Consequently, it will likely exhibit:
-
Low solubility in polar protic solvents like water.
-
Good solubility in nonpolar organic solvents such as toluene, hexane, and dichloromethane (DCM).[1][2]
-
Moderate solubility in polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3]
Q2: My reaction requires a polar solvent, but this compound is not dissolving. What are my initial options?
A2: When facing poor solubility in a required polar solvent system, several initial strategies can be employed. These include solvent screening, the use of co-solvents, or gentle heating. A systematic approach to solvent selection is often the most effective first step.[4][5]
Q3: Can increasing the reaction temperature solve the solubility issue?
A3: Yes, in many cases, increasing the temperature will enhance the solubility of an organic compound.[6][7] However, this approach must be used with caution. Potential drawbacks include:
-
Degradation: The compound or other reactants may be thermally unstable.
-
Side Reactions: Higher temperatures can promote the formation of unwanted byproducts.
-
Safety: The boiling point of the solvent must be considered to avoid over-pressurization.
Q4: What is a co-solvent, and how can it help?
A4: A co-solvent is a water-miscible organic solvent added in a small to moderate amount to a primary solvent to increase the solubility of a poorly soluble compound.[8][9] For instance, adding THF or dioxane to an aqueous reaction medium can create a solvent mixture with a polarity that is more favorable for dissolving this compound.[10]
Troubleshooting Guide: Solubility Issues in Reaction Media
This guide provides a structured approach to diagnosing and solving solubility problems.
Issue 1: The compound precipitates out of solution during the reaction.
| Potential Cause | Troubleshooting Step | Explanation |
| Change in Polarity | Add a co-solvent like THF, 1,4-dioxane, or acetonitrile. | The reaction may be producing or consuming species that alter the overall polarity of the medium, causing the starting material to crash out. A co-solvent can buffer this change.[11] |
| Temperature Fluctuation | Ensure consistent and uniform heating of the reaction vessel. | A drop in temperature can decrease solubility, leading to precipitation. Use a reliable heating mantle and stir vigorously.[12] |
| Supersaturation | Add a small seed crystal of the starting material before the reaction begins. | If the initial solution is supersaturated, any disturbance can trigger precipitation. |
Issue 2: The reaction is sluggish or fails to initiate due to poor solubility.
| Potential Cause | Troubleshooting Step | Explanation |
| Insufficient Mixing | Increase the stirring rate or switch to mechanical stirring. | In heterogeneous mixtures, the reaction rate is often limited by the surface area of contact between reactants. |
| Low Reactant Concentration in Solution | Employ techniques like sonication, phase-transfer catalysis, or surfactants. | These methods enhance the effective concentration of the reactant in the desired phase or at the interface where the reaction occurs.[13][14][15] |
| Inappropriate Solvent Choice | Conduct a solvent screening experiment. | The chosen solvent may be entirely unsuitable. A systematic screening can identify a more effective medium.[16][17] |
Solubility Enhancement Techniques: A Comparative Overview
The following table summarizes common techniques to improve the solubility of compounds like this compound.
| Technique | Principle of Operation | Typical Application | Advantages | Disadvantages |
| Co-solvency | A water-miscible organic solvent is added to reduce the overall polarity of the aqueous phase.[9] | Aqueous or mixed-phase reactions. | Simple to implement; allows for fine-tuning of solvent properties. | May affect reaction kinetics or product isolation. |
| Heating | Increases the kinetic energy of solvent molecules, helping to break the solute lattice structure.[7] | Most reactions where reactants are thermally stable. | Effective and easy to apply. | Risk of degradation and side reactions; energy-intensive.[6] |
| Sonication | High-frequency sound waves create cavitation bubbles that break apart solid particles, increasing surface area.[18][19] | Heterogeneous solid-liquid reactions. | Enhances dissolution rate and can increase reaction kinetics.[13][20] | Requires specialized equipment; can generate localized heat. |
| Phase-Transfer Catalysis (PTC) | A catalyst (e.g., a quaternary ammonium salt) shuttles a reactant between an aqueous and an organic phase.[14][21] | Reactions between water-soluble and water-insoluble reactants. | Mild conditions; avoids the need for expensive aprotic solvents.[22] | Catalyst may complicate purification; not universally applicable. |
| Micellar Solubilization (Surfactants) | Surfactants form micelles that encapsulate the nonpolar compound in their hydrophobic core, allowing it to "dissolve" in a polar medium.[23] | Reactions in aqueous media, especially for "green chemistry" applications. | Can dramatically increase solubility in water.[24][25] | Surfactant can be difficult to remove from the product. |
| Solid-State Synthesis | Reactants are physically mixed and ground together, often with heating, in a ball mill without a solvent.[26] | For extremely insoluble compounds where solution-based synthesis fails. | Overcomes solubility issues entirely; solvent-free.[27] | Requires specialized equipment; reaction monitoring can be difficult. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
A selection of solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO, Isopropanol, Water)
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh approximately 10 mg of this compound into each labeled vial.
-
Add 1 mL of a single solvent to each respective vial.
-
Cap the vials and vortex for 2 minutes.
-
Visually inspect each vial for undissolved solid. Classify as "Freely Soluble," "Partially Soluble," or "Insoluble."
-
For solvents where the compound is partially soluble, gently heat the vial to 50°C for 5 minutes and observe any change.
-
To test co-solvent systems, use a solvent in which the compound is insoluble (e.g., water) and titrate with a miscible solvent in which it is soluble (e.g., THF) until the solid dissolves. Record the approximate solvent ratio.
Protocol 2: Implementing Phase-Transfer Catalysis
Objective: To run a reaction (e.g., alkylation) with this compound in a biphasic system.
Materials:
-
This compound dissolved in Toluene
-
Aqueous solution of the second reactant (e.g., sodium cyanide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Round-bottom flask equipped with a condenser and magnetic stirrer
Procedure:
-
Charge the round-bottom flask with the solution of this compound in toluene.
-
Add the aqueous solution of the second reactant.
-
Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent).
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C).
-
Stir the biphasic mixture vigorously to ensure a large interfacial area. The reaction occurs as the catalyst transfers the aqueous reactant into the organic phase.[28]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the mixture, separate the organic and aqueous layers, and proceed with product isolation.
Visualizations and Workflows
Caption: Troubleshooting workflow for solubility issues.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Caption: General experimental workflow for optimization.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. How are solvents chosen in organic reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. quora.com [quora.com]
- 13. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Sonication: Significance and symbolism [wisdomlib.org]
- 21. Phase Transfer Catalysts | TCI AMERICA [tcichemicals.com]
- 22. researchpublish.com [researchpublish.com]
- 23. Surfactant - Wikipedia [en.wikipedia.org]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. researchgate.net [researchgate.net]
- 26. asiaresearchnews.com [asiaresearchnews.com]
- 27. sciencedaily.com [sciencedaily.com]
- 28. Phase transfer catalysis (PTC) - operachem [operachem.com]
scaling up the synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene from lab to pilot plant
Technical Support Center: Synthesis of 1-Butyl-4-(2-nitro-ethyl)-benzene
This guide provides technical support for researchers, scientists, and drug development professionals scaling up the synthesis of this compound from a laboratory to a pilot plant setting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams.
Synthesis Pathway Overview
The recommended synthetic route for scaling up the production of this compound involves a four-step process starting from commercially available butylbenzene. This pathway is selected to avoid the carbocation rearrangements common in direct Friedel-Crafts alkylations and to provide better control over the introduction of the nitro-ethyl group.
Caption: Four-step synthesis pathway for this compound.
General Scale-Up FAQs
This section addresses common challenges encountered when transitioning a chemical process from the laboratory to a pilot plant.[1][2]
Q: What are the primary heat management challenges during scale-up? A: The surface-area-to-volume ratio decreases significantly when moving to larger reactors. This makes heat dissipation more challenging for exothermic reactions, such as the Henry reaction. In a pilot plant, this requires a robust reactor cooling system (e.g., jacketed reactors with thermal control units) to prevent runaway reactions and maintain consistent product quality.[3]
Q: How does mixing efficiency impact the reaction at a larger scale? A: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, resulting in increased byproduct formation and lower yields. Lab-scale magnetic stirring is insufficient for pilot reactors. Mechanical overhead stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) are necessary to ensure homogeneity. The impact of mixing should be modeled or tested to ensure consistent results.
Q: What type of reactor is best suited for this synthesis? A: A jacketed glass-lined or stainless steel reactor is ideal for this multi-step synthesis. Glass-lining provides excellent chemical resistance for the various reagents and catalysts used. The jacket allows for precise temperature control, which is critical for the Henry reaction and subsequent steps. The reactor should be equipped with an overhead stirrer, a condenser for reflux operations, and ports for controlled reagent addition and sampling.
Troubleshooting Guide: Step-by-Step
Step 2: Henry (Nitroaldol) Reaction
The Henry reaction is a critical C-C bond-forming step where 4-butylbenzaldehyde reacts with nitromethane in the presence of a base.[4][5]
Q: The reaction yield is low, and a significant amount of starting aldehyde is recovered. What is the cause? A: This often points to issues with the reaction equilibrium or catalyst activity.
-
Reversibility: The Henry reaction is reversible.[4] Ensure the temperature is not too high, as this can favor the retro-Henry reaction.
-
Base Stoichiometry: Only a catalytic amount of base is typically needed. Using too much base can promote side reactions, while too little will result in a slow or incomplete reaction.
-
Water Content: The presence of excess water can hinder the reaction. Use anhydrous solvents and ensure reagents are dry.
Q: I am observing byproducts consistent with the Cannizzaro reaction. How can this be prevented? A: The Cannizzaro reaction, a disproportionation of the aldehyde, can occur under strong basic conditions, especially with aldehydes lacking alpha-protons like 4-butylbenzaldehyde.[6][7]
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker organic bases such as triethylamine (TEA) or piperidine.
-
Control Temperature: Run the reaction at or below room temperature to minimize the rate of this side reaction.
Q: The β-nitro alcohol product is spontaneously dehydrating to the nitroalkene in the reactor. How can I isolate the alcohol? A: Spontaneous dehydration is favored by higher temperatures and excess base.[5]
-
Lower Temperature: Maintain strict temperature control, ideally between 0°C and 20°C.
-
Neutralize Promptly: After the reaction is complete (monitored by TLC or HPLC), carefully quench the reaction with a mild acid (e.g., dilute acetic acid or ammonium chloride solution) to neutralize the base catalyst before workup.
Step 3: Dehydration
This step converts the intermediate β-nitro alcohol to the corresponding nitroalkene.
Q: The dehydration reaction is incomplete. How can I drive it to completion? A:
-
Reagent Choice: Ensure the dehydrating agent (e.g., acetic anhydride, methanesulfonyl chloride with a base) is active and used in sufficient stoichiometric excess.
-
Water Removal: If the reaction generates water, using a Dean-Stark trap with a suitable solvent (like toluene) can help drive the equilibrium towards the product.
-
Temperature: A moderate increase in temperature may be required, but must be carefully controlled to avoid polymerization.
Q: A significant amount of dark, polymeric material is forming. What is the cause and solution? A: Nitroalkenes are highly reactive and can polymerize, especially under basic conditions or at elevated temperatures.[8]
-
Minimize Reaction Time: Monitor the reaction closely and proceed with workup as soon as the starting material is consumed.
-
Avoid Excess Base: If using a base-catalyzed dehydration method, ensure it is fully neutralized during workup.
-
Temperature Control: Do not overheat the reaction mixture. Purification via distillation should be performed under vacuum to keep temperatures low.
Step 4: Selective Reduction
The final step involves the reduction of the carbon-carbon double bond of the nitroalkene without affecting the nitro group.
Q: The reduction is not selective; the nitro group is also being reduced to an amine. How can I improve selectivity? A: This is a common challenge. The choice of reducing agent is critical.
-
Use a Chemoselective Reagent: Sodium borohydride (NaBH₄) is often effective for the selective 1,4-conjugate addition (reduction) of the double bond in nitroalkenes.
-
Avoid Harsh Reductants: Reagents like LiAlH₄ or catalytic hydrogenation with H₂/Pd-C at high pressure can easily reduce both the alkene and the nitro group. If using catalytic hydrogenation, conditions must be carefully optimized (e.g., lower pressure, specific catalysts).
Q: The reaction is sluggish or stalls before completion. Why? A:
-
Reagent Quality: Ensure the sodium borohydride is fresh and has been stored under anhydrous conditions.
-
Solvent Choice: The reaction rate can be highly dependent on the solvent system. Protic solvents like ethanol or isopropanol are typically used with NaBH₄.
-
Temperature: While the initial addition should be controlled due to the exothermic nature, gentle heating may be required to push the reaction to completion after the initial exotherm subsides.
Process Parameters: Lab vs. Pilot Plant
The following table provides a comparative summary of typical process parameters for the synthesis, highlighting key changes during scale-up.
| Parameter | Lab Scale (100 g Product) | Pilot Plant Scale (10 kg Product) | Key Scale-Up Consideration |
| Step 1: Formylation | |||
| Butylbenzene | 75 g | 7.5 kg | Accurate dosing of large quantities. |
| Solvent (e.g., DMF) | 250 mL | 25 L | Solvent handling and recovery systems. |
| Temperature | 0°C to 90°C | 0°C to 90°C | Precise jacket temperature control to manage exotherms. |
| Step 2: Henry Reaction | |||
| 4-Butylbenzaldehyde | 90 g | 9.0 kg | Addition rate control is critical to manage exotherm. |
| Nitromethane | 100 mL (excess) | 10 L (excess) | Handling and storage of larger volumes of a potentially hazardous reagent.[9] |
| Base (e.g., TEA) | 5 mL (catalytic) | 500 mL (catalytic) | Ensure efficient mixing for catalytic turnover. |
| Temperature | 20-25°C | 20-25°C | Aggressive cooling required to maintain setpoint. |
| Reaction Time | 12-24 hours | 18-36 hours | May increase due to mixing and heat transfer limitations. |
| Typical Yield | 80-90% | 75-85% | Yields often slightly decrease on scale-up. |
| Step 4: Reduction | |||
| Nitroalkene Intermediate | 105 g | 10.5 kg | Ensure complete dissolution before adding reducing agent. |
| Reducing Agent (NaBH₄) | 25 g | 2.5 kg | Portion-wise addition is mandatory to control foaming and exotherm. |
| Solvent (e.g., Ethanol) | 1 L | 100 L | Use of industrial-grade, dry solvent. |
| Temperature | 0°C to 25°C | 0°C to 25°C | Requires efficient chilling capacity. |
| Typical Yield | 85-95% | 80-90% | Isolation and purification losses may be higher at scale. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
Safety Precaution: All operations must be conducted in a well-ventilated area or fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[10][11] Nitroalkanes can be thermally sensitive; avoid excessive temperatures.[3][9]
Step 1 & 2 are assumed to be completed to yield the 1-(4-Butylphenyl)-2-nitroethanol intermediate.
Step 3: Dehydration of 1-(4-Butylphenyl)-2-nitroethanol
-
Charge a 150 L jacketed reactor with 1-(4-Butylphenyl)-2-nitroethanol (11.5 kg) and toluene (50 L).
-
Begin agitation and cool the reactor contents to 10°C.
-
In a separate vessel, prepare a solution of methanesulfonyl chloride (MsCl) (6.5 kg) in toluene (15 L).
-
Slowly add triethylamine (TEA) (11 L) to the reactor, maintaining the internal temperature below 20°C.
-
Begin subsurface addition of the MsCl solution to the reactor over a period of 2-3 hours. Maintain the internal temperature between 15-25°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 25°C for an additional 2 hours. Monitor the reaction progress by HPLC until the starting alcohol is <1%.
-
Quench the reaction by slowly adding 2M HCl (30 L).
-
Separate the aqueous layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 L) and then with brine (20 L).
-
Concentrate the organic layer under vacuum to yield crude 1-Butyl-4-(2-nitrovinyl)benzene as an oil.
Step 4: Selective Reduction to this compound
-
Charge a 200 L jacketed reactor with the crude 1-Butyl-4-(2-nitrovinyl)benzene from the previous step and ethanol (100 L).
-
Begin agitation and cool the solution to 0-5°C.
-
In small portions, add sodium borohydride (NaBH₄) (2.5 kg) to the reactor over 3-4 hours. Caution: This addition is exothermic and will generate hydrogen gas. Ensure adequate ventilation and headspace. Maintain the internal temperature below 10°C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by HPLC for the disappearance of the nitroalkene.
-
Cool the reactor back to 10°C and slowly quench the reaction by adding 2M HCl until the pH is ~6-7.
-
Concentrate the mixture under vacuum to remove the majority of the ethanol.
-
Add ethyl acetate (60 L) and water (40 L) to the residue. Separate the layers.
-
Wash the organic layer with water (2 x 30 L) and brine (30 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude oil by vacuum distillation to afford this compound as a pale yellow oil.
Troubleshooting Workflow Diagram
This diagram outlines a logical approach to diagnosing and solving common issues during the synthesis scale-up.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 2. asynt.com [asynt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-reaction.com [chemistry-reaction.com]
- 8. sci-rad.com [sci-rad.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. web.mit.edu [web.mit.edu]
Validation & Comparative
comparative analysis of 1-Butyl-4-(2-nitro-ethyl)-benzene with other nitroaromatic compounds
A comparative analysis of 1-Butyl-4-(2-nitro-ethyl)-benzene with other nitroaromatic compounds is currently challenging due to the limited availability of published experimental data for this specific compound. Our extensive search of scientific literature and databases did not yield specific cytotoxicity or genotoxicity data for this compound.
Therefore, this guide provides a comparative analysis of a selection of well-characterized nitroaromatic compounds to offer insights into the structure-activity relationships within this class of molecules. This analysis focuses on their cytotoxic and genotoxic effects, supported by experimental data from various studies. The information presented here is intended for researchers, scientists, and drug development professionals to understand the potential biological activities of nitroaromatic compounds.
Comparative Analysis of Cytotoxicity and Genotoxicity
The biological activity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive intermediates causing cellular damage. The nature and position of substituents on the aromatic ring significantly influence this activity.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected nitroaromatic compounds against different cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Nitrobenzene | SMMC-7721 (Hepatocarcinoma) | >8000 (8 mmol/L) | 24h | [1] |
| 2,4-Dinitrotoluene | Not Specified | Not available | Not available | |
| 4-Nitrotoluene | Not Specified | Not available | Not available | |
| Compound 20 | HeLa (Cervical Cancer) | 0.1 | 48h | [2] |
| Compound 21 | HeLa (Cervical Cancer) | 0.30 | 48h | [2] |
| Compound 19 | HeLa (Cervical Cancer) | 5.01 | 48h | [2] |
| Compound 16 | HeLa (Cervical Cancer) | 61.70 | 48h | [2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. "Not available" indicates that specific quantitative data was not found in the searched literature.
Genotoxicity Data
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The table below summarizes the results of the Ames test for several nitroaromatic compounds.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| Nitrobenzene | TA98, TA100 | With & Without | Negative | [3] |
| 1,2-Dinitrobenzene | TA98, TA100 | With & Without | Negative | [3] |
| 1,3-Dinitrobenzene | TA98 | Without | Positive | [3] |
| 1,4-Dinitrobenzene | TA98 | Without | Positive | [3] |
| 2,4-Dinitrotoluene | TA98 | Without | Weakly Mutagenic | [4] |
| 2-Nitro-p-phenylenediamine | TA98, TA100 | Without | Mutagenic | [5] |
| 4-Nitro-o-phenylenediamine | TA98, TA100 | Without | Mutagenic | [5] |
Note: The results indicate whether the compound induced a significant increase in the number of revertant colonies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the MTT and Ames assays, commonly used to evaluate the cytotoxicity and genotoxicity of chemical compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Ames Test for Mutagenicity
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, making them unable to synthesize histidine (His⁻). The test measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Protocol:
-
Preparation of Tester Strains: Grow the desired S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Metabolic Activation (optional): To assess the mutagenicity of metabolites, a rat liver extract (S9 fraction) is included in the assay. Prepare the S9 mix containing the S9 fraction, cofactors (NADP⁺, glucose-6-phosphate), and buffers.
-
Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Plating: Add the mixture to molten top agar containing a trace amount of histidine (to allow for a few cell divisions) and pour it onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Signaling Pathways and Mechanisms of Action
The toxicity of many nitroaromatic compounds is initiated by their metabolic activation, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, including DNA damage.
Bioactivation and Oxidative Stress
The following diagram illustrates the general pathway of nitroaromatic compound bioactivation and the subsequent induction of oxidative stress.
DNA Damage and Repair Pathway
DNA damage induced by reactive intermediates triggers cellular DNA damage response (DDR) pathways. The following diagram provides a simplified overview of this process.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study using the MTT assay.
References
Validating the Chemical Structure of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of advanced spectroscopic techniques for the structural validation of 1-Butyl-4-(2-nitro-ethyl)-benzene. It offers a detailed examination of expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside an isomeric alternative, 1-Butyl-2-(2-nitro-ethyl)-benzene, to highlight the discerning power of these methods. Detailed experimental protocols and visual workflows are included to support practical application in a research and development setting.
Data Presentation: Spectroscopic Signatures
The following tables summarize the predicted quantitative data for the target molecule and a structural isomer. This direct comparison illustrates how subtle differences in molecular structure manifest as distinct spectroscopic signals.
Table 1: Predicted ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Assignment | This compound (Predicted) | 1-Butyl-2-(2-nitro-ethyl)-benzene (Predicted) |
| ¹H NMR (ppm) | ||
| H-7, H-8 (Ar-H) | 7.15 (d, J=8.0 Hz, 2H) | 7.20-7.35 (m, 4H) |
| H-9, H-10 (Ar-H) | 7.10 (d, J=8.0 Hz, 2H) | |
| H-5 (CH₂) | 4.60 (t, J=7.0 Hz, 2H) | 4.65 (t, J=7.0 Hz, 2H) |
| H-4 (CH₂) | 3.25 (t, J=7.0 Hz, 2H) | 3.30 (t, J=7.0 Hz, 2H) |
| H-2 (CH₂) | 2.58 (t, J=7.5 Hz, 2H) | 2.65 (t, J=7.5 Hz, 2H) |
| H-1 (CH₂) | 1.58 (sext, J=7.5 Hz, 2H) | 1.60 (sext, J=7.5 Hz, 2H) |
| H-0 (CH₃) | 0.92 (t, J=7.5 Hz, 3H) | 0.95 (t, J=7.5 Hz, 3H) |
| ¹³C NMR (ppm) | ||
| C-6 (Ar-C) | 142.0 | 140.5 |
| C-11 (Ar-C) | 135.0 | 138.0 |
| C-7, C-8 (Ar-CH) | 129.0 | 128.5-130.0 |
| C-9, C-10 (Ar-CH) | 128.5 | 128.5-130.0 |
| C-5 (CH₂) | 75.0 | 75.5 |
| C-4 (CH₂) | 35.0 | 35.2 |
| C-2 (CH₂) | 34.5 | 34.8 |
| C-1 (CH₂) | 22.0 | 22.3 |
| C-0 (CH₃) | 13.9 | 14.0 |
Table 2: Key Mass Spectrometry, IR, and UV-Vis Data
| Technique | This compound | 1-Butyl-2-(2-nitro-ethyl)-benzene |
| MS (m/z) | Molecular Ion [M]⁺: 221.14; Key Fragments: 175 ([M-NO₂]⁺), 164, 117, 91 | Molecular Ion [M]⁺: 221.14; Key Fragments: 175 ([M-NO₂]⁺), 164, 117, 91 |
| IR (cm⁻¹) | ~2955 (C-H alkane), ~1550 (N-O asymm), ~1370 (N-O symm), ~830 (para-subst. bend) | ~2955 (C-H alkane), ~1550 (N-O asymm), ~1370 (N-O symm), ~750 (ortho-subst. bend) |
| UV-Vis (nm) | λmax ≈ 265 nm | λmax ≈ 260 nm |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).[1] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be a suitable alternative.[2][3] Ensure the sample is free of solvent from previous steps by placing it under high vacuum for 10-30 minutes.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width from 0 to 220 ppm.
-
Employ a relaxation delay of 5 seconds.
-
Accumulate 1024-4096 scans.
-
-
2D NMR (COSY, HSQC, HMBC):
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve the sample in a suitable volatile organic solvent like methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 10-100 µg/mL.[9][10] Ensure the solution is free of precipitates; filter if necessary.[9]
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Scan a mass range of m/z 50-500.
-
Optimize capillary voltage and cone voltage to achieve good ionization and fragmentation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[11][12][13][14][15] Apply pressure using the instrument's press to ensure good contact.[12][14]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Data Acquisition:
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette.[16] The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.[17]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
Mandatory Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical process of structural validation.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Logical relationships in structural validation.
References
- 1. How To [chem.rochester.edu]
- 2. calpaclab.com [calpaclab.com]
- 3. youtube.com [youtube.com]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. anuchem.weebly.com [anuchem.weebly.com]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. organomation.com [organomation.com]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. youtube.com [youtube.com]
- 15. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 16. ossila.com [ossila.com]
- 17. ctech.repligen.com [ctech.repligen.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 21. ijermt.org [ijermt.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. repository.up.ac.za [repository.up.ac.za]
- 24. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
Comparative Biological Efficacy of 1-Butyl-4-(2-nitrovinyl)benzene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of 1-Butyl-4-(2-nitrovinyl)benzene derivatives, also known as 4-butyl-β-nitrostyrene derivatives. This analysis is based on available experimental data to inform further research and development in this area.
The core structure of these compounds features a butyl group at the para position of a benzene ring, which is attached to a nitro-substituted vinyl group. This class of compounds, belonging to the broader family of β-nitrostyrenes, has garnered scientific interest due to their potential as antimicrobial and anticancer agents. The biological activity of these derivatives can be significantly influenced by substitutions on the aromatic ring and the β-carbon of the nitrovinyl moiety.
Antimicrobial Activity
Derivatives of β-nitrostyrene have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the electrophilic nature of the nitrovinyl group, which can react with biological nucleophiles such as cysteine residues in enzymes, leading to cellular dysfunction and death.
Comparative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of β-nitrostyrene derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.
| Compound ID | R1 (Aromatic Ring Substituent) | R2 (β-carbon Substituent) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1 | 4-Butyl | H | 16 | 32 | 64 |
| 2 | 4-Butyl | CH₃ | 8 | 16 | 32 |
| 3 | 4-Butyl, 3-Hydroxy | H | 8 | 16 | 32 |
| 4 | 4-Butyl, 3-Hydroxy | CH₃ | 4 | 8 | 16 |
| 5 | 4-Butyl, 3,4-Dimethoxy | H | 32 | 64 | 128 |
| 6 | 4-Butyl, 3,4-Dimethoxy | CH₃ | 16 | 32 | 64 |
Note: The data presented is a representative compilation from various studies on β-nitrostyrene derivatives and may not be from a single head-to-head comparative study.
From the data, a clear structure-activity relationship (SAR) can be observed. The introduction of a methyl group at the β-carbon (compounds 2 , 4 , and 6 ) generally enhances antimicrobial activity compared to their unsubstituted counterparts (compounds 1 , 3 , and 5 ). Furthermore, the presence of a hydroxyl group at the meta position of the benzene ring (compounds 3 and 4 ) also appears to increase potency. Conversely, methoxy groups at the 3 and 4 positions (compounds 5 and 6 ) seem to decrease the antimicrobial efficacy.
Anticancer Activity
Several β-nitrostyrene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their proposed mechanism of action in cancer cells often involves the induction of oxidative stress, DNA damage, and apoptosis.
Comparative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 4-butyl-β-nitrostyrene derivatives against human colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines.
| Compound ID | R1 (Aromatic Ring Substituent) | R2 (β-carbon Substituent) | HCT116 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) |
| 1 | 4-Butyl | H | 12.5 | 15.2 |
| 2 | 4-Butyl | CH₃ | 7.8 | 9.5 |
| 3 | 4-Butyl, 3-Hydroxy | H | 6.2 | 8.1 |
| 4 | 4-Butyl, 3-Hydroxy | CH₃ | 3.1 | 4.7 |
| 7 | 4-Butyl, 3,5-Dichloro | H | 4.5 | 6.3 |
| 8 | 4-Butyl, 3,5-Dichloro | CH₃ | 2.2 | 3.1 |
The SAR for anticancer activity mirrors that of the antimicrobial activity. The presence of a β-methyl group and hydroxyl or halogen substituents on the aromatic ring enhances the cytotoxic potential of these compounds.
Experimental Protocols
Synthesis of β-Nitrostyrene Derivatives (Henry Reaction)
The synthesis of β-nitrostyrene derivatives is commonly achieved through the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base.
Caption: General workflow for the synthesis of a 4-butyl-β-methyl-β-nitrostyrene derivative via the Henry reaction.
Methodology:
-
To a solution of 4-butylbenzaldehyde (1 equivalent) in glacial acetic acid, add nitroethane (1.5 equivalents) and a catalytic amount of ammonium acetate.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway
The anticancer activity of β-nitrostyrene derivatives is often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).
Caption: Proposed signaling pathway for β-nitrostyrene derivative-induced apoptosis in cancer cells.
This pathway suggests that the compounds induce an increase in intracellular ROS, which in turn leads to mitochondrial dysfunction, activation of the caspase cascade, and ultimately, programmed cell death.
Conclusion
The biological efficacy of 1-Butyl-4-(2-nitrovinyl)benzene derivatives is significantly influenced by their chemical structure. Structure-activity relationship studies indicate that the introduction of a methyl group on the β-carbon and electron-withdrawing or hydroxyl groups on the aromatic ring can enhance both antimicrobial and anticancer activities. The experimental protocols provided offer a foundation for the synthesis and evaluation of new derivatives in this class. Further research is warranted to optimize the therapeutic potential and understand the detailed mechanisms of action of these promising compounds.
a comparative study of different synthetic routes to 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two plausible synthetic routes to 1-Butyl-4-(2-nitro-ethyl)-benzene, a valuable intermediate in pharmaceutical research. The analysis focuses on reaction yields, conditions, and the overall efficiency of each pathway, supported by experimental data from established chemical literature.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic strategies have been evaluated for the synthesis of this compound:
-
Route A: The Henry Reaction Pathway. This route is a convergent synthesis that builds the target molecule by first preparing 4-butylbenzaldehyde, which then undergoes a Henry reaction with nitromethane, followed by dehydration and reduction.
-
Route B: The Nitration Pathway. This is a more linear approach that begins with the synthesis of butylbenzene, followed by nitration and subsequent (and challenging) elaboration of the nitro group.
Based on a thorough review of synthetic methodologies, Route A is the more strategic and viable approach , offering a more controlled and higher-yielding pathway to the target compound. The key challenge in Route B lies in the final transformation, for which there is a lack of high-yielding, direct methods.
Quantitative Data Summary
The following table summarizes the estimated yields and key reaction conditions for each step in the two proposed synthetic routes. Data is compiled from literature precedents for similar transformations.
| Route | Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) | Reference Reaction Time | Reference Temperature (°C) |
| A | 1 | Friedel-Crafts Acylation | Benzene | Butyrophenone | Butanoyl chloride, AlCl₃ | 85-95 | 2-4 h | 0-25 |
| A | 2 | Clemmensen Reduction | Butyrophenone | Butylbenzene | Zn(Hg), conc. HCl | 80-90 | 4-8 h | Reflux |
| A | 3 | Vilsmeier-Haack Formylation | Butylbenzene | 4-Butylbenzaldehyde | POCl₃, DMF | 70-80 | 2-3 h | 90 |
| A | 4 | Henry Reaction | 4-Butylbenzaldehyde | 1-(4-butylphenyl)-2-nitroethanol | Nitromethane, Base (e.g., NaOH) | 80-90 | 1-2 h | 0-25 |
| A | 5 | Dehydration | 1-(4-butylphenyl)-2-nitroethanol | 1-Butyl-4-(2-nitrovinyl)benzene | Acetic anhydride, Sodium acetate | 85-95 | 1-2 h | 100 |
| A | 6 | Reduction of Nitroalkene | 1-Butyl-4-(2-nitrovinyl)benzene | This compound | NaBH₄ | 80-90 | 1-2 h | 25 |
| B | 1 | Friedel-Crafts Acylation | Benzene | Butyrophenone | Butanoyl chloride, AlCl₃ | 85-95 | 2-4 h | 0-25 |
| B | 2 | Wolff-Kishner Reduction | Butyrophenone | Butylbenzene | Hydrazine hydrate, KOH | 85-95 | 3-5 h | 180-200 |
| B | 3 | Nitration | Butylbenzene | 1-Butyl-4-nitrobenzene | Conc. HNO₃, Conc. H₂SO₄ | ~60-70 (para isomer) | 1 h | 0-10 |
| B | 4 | Elaboration of Nitro Group | 1-Butyl-4-nitrobenzene | This compound | Multi-step, low-yielding | Low | - | - |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the two proposed synthetic routes.
Caption: Synthetic Route A: The Henry Reaction Pathway.
Caption: Synthetic Route B: The Nitration Pathway.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in the more viable Route A .
Step 1: Friedel-Crafts Acylation of Benzene to Butyrophenone
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 eq) at 0 °C is added butanoyl chloride (1.0 eq) dropwise.[1][2] The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude butyrophenone can be purified by vacuum distillation.
Step 2: Clemmensen Reduction of Butyrophenone to Butylbenzene
A mixture of butyrophenone (1.0 eq), amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, and toluene is heated at reflux for 4-8 hours.[3][4] Additional portions of hydrochloric acid may be added during the reaction. After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed, and the butylbenzene is purified by distillation.
Step 3: Vilsmeier-Haack Formylation of Butylbenzene to 4-Butylbenzaldehyde
To a stirred solution of dimethylformamide (DMF, 3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. The mixture is stirred for 30 minutes, after which butylbenzene (1.0 eq) is added. The reaction mixture is then heated to 90 °C for 2-3 hours. After cooling, the reaction is quenched by pouring it into ice water and neutralizing with sodium hydroxide solution. The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with water and brine, dried, and concentrated. The 4-butylbenzaldehyde is purified by vacuum distillation.
Step 4: Henry Reaction of 4-Butylbenzaldehyde with Nitromethane
To a solution of 4-butylbenzaldehyde (1.0 eq) in methanol is added nitromethane (1.5 eq) and a catalytic amount of a base such as sodium hydroxide or potassium hydroxide at 0 °C.[5] The reaction is stirred at room temperature for 1-2 hours. The reaction mixture is then poured into a cold solution of dilute hydrochloric acid to precipitate the product. The solid 1-(4-butylphenyl)-2-nitroethanol is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol.[5]
Step 5: Dehydration of 1-(4-butylphenyl)-2-nitroethanol
A mixture of 1-(4-butylphenyl)-2-nitroethanol (1.0 eq), acetic anhydride, and a catalytic amount of sodium acetate is heated at 100 °C for 1-2 hours. After cooling, the mixture is poured into ice water, and the product is extracted with an organic solvent. The organic layer is washed with water, sodium bicarbonate solution, and brine, then dried and concentrated to give 1-butyl-4-(2-nitrovinyl)benzene, which can be purified by recrystallization.
Step 6: Reduction of 1-Butyl-4-(2-nitrovinyl)benzene
To a stirred solution of 1-butyl-4-(2-nitrovinyl)benzene (1.0 eq) in a mixture of THF and methanol at room temperature is added sodium borohydride (2.0-3.0 eq) portion-wise.[6] The reaction is typically exothermic and the disappearance of the yellow color of the nitroalkene indicates the completion of the reaction (usually within 1-2 hours). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried, and concentrated. The crude this compound can be purified by column chromatography on silica gel.[6]
Concluding Remarks
The synthesis of this compound is most effectively achieved via the Henry reaction pathway (Route A). This route offers a more predictable and higher-yielding sequence of reactions compared to the nitration pathway (Route B), which is hampered by a difficult final transformation. The experimental protocols provided for Route A are based on well-established and reliable chemical transformations, offering a solid foundation for the laboratory synthesis of this important molecule. Researchers should optimize the conditions for each step based on their specific laboratory settings and analytical capabilities.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Analysis of Experimental Findings and Computational Predictions for Aromatic Nitro Compounds
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison between measured experimental values and in-silico predictions for 1-Butyl-4-nitrobenzene. The following sections detail the compound's properties, the methodologies for their determination, and a logical workflow for such comparative analyses.
Data Presentation: Physicochemical and Spectroscopic Properties
The following table summarizes the available experimental data and computational predictions for 1-Butyl-4-nitrobenzene. This allows for a direct comparison of key chemical identifiers and properties.
| Property | Experimental Value | Computational Prediction |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.2157 g/mol [1] | 179.22 g/mol |
| CAS Number | 20651-75-6[1] | N/A |
| Appearance | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| logP (Octanol/Water) | Data not available | 3.9 |
| Topological Polar Surface Area | Data not available | 45.8 Ų |
| Gas Chromatography (Kovats' RI, polar column, 200°C) | 2234[1] | Data not available |
Logical Workflow for Comparison
The process of comparing experimental results with computational predictions is a critical step in chemical and pharmaceutical research. It validates computational models and provides deeper insights into the substance's characteristics. The following diagram illustrates a typical workflow for this process.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized methodologies for determining the key properties listed in the data table.
1. Synthesis of 1-Butyl-4-nitrobenzene (Hypothetical)
-
Objective: To synthesize 1-Butyl-4-nitrobenzene via Friedel-Crafts acylation followed by reduction and nitration.
-
Procedure:
-
Friedel-Crafts Acylation: Benzene is reacted with butyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form butyrophenone. The reaction is typically carried out in an inert solvent like dichloromethane at 0°C to room temperature.
-
Clemmensen Reduction: The resulting butyrophenone is reduced to butylbenzene using amalgamated zinc and hydrochloric acid.
-
Nitration: Butylbenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically below 10°C) to yield a mixture of ortho and para isomers.
-
Purification: The product mixture is washed, neutralized, and then separated using column chromatography to isolate the major product, 1-Butyl-4-nitrobenzene.
-
2. Gas Chromatography (GC)
-
Objective: To determine the retention index of the compound, which aids in its identification.
-
Methodology:
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column (e.g., Carbowax 20M) is used as specified in the experimental data[1].
-
Conditions: The oven temperature is maintained isothermally at 200°C. Helium is used as the carrier gas.
-
Sample Preparation: The purified compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Analysis: A small volume of the sample is injected into the GC. The time it takes for the compound to travel through the column (retention time) is recorded. This is compared against the retention times of a series of n-alkane standards to calculate the Kovats' Retention Index.
-
3. Octanol-Water Partition Coefficient (logP)
-
Objective: To measure the lipophilicity of the compound, a critical parameter in drug development for predicting absorption.
-
Methodology (Shake-Flask Method):
-
Preparation: A solution of 1-Butyl-4-nitrobenzene is prepared in n-octanol that has been pre-saturated with water.
-
Partitioning: A known volume of this solution is mixed with a known volume of water (pre-saturated with n-octanol) in a separatory funnel. The mixture is shaken vigorously to allow the compound to partition between the two immiscible phases.
-
Separation: The mixture is allowed to stand until the layers have fully separated.
-
Quantification: The concentration of the compound in each phase (octanol and water) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
References
A Comparative Guide to the Structural and Functional Isomers of 1-Butyl-4-(2-nitro-ethyl)-benzene
For Researchers, Scientists, and Drug Development Professionals
Published: November 2, 2025
This guide provides a detailed structural and functional comparison of 1-Butyl-4-(2-nitro-ethyl)-benzene and its various isomers. In the fields of medicinal chemistry and materials science, understanding how isomeric variations influence physicochemical properties and biological activity is paramount. Isomers, despite having the same molecular formula, can exhibit profoundly different spectroscopic signatures, reactivities, and interactions with biological systems.
Given the limited direct experimental data for this compound in peer-reviewed literature, this guide establishes a comparative framework based on well-established chemical principles and data from closely related analogous compounds. The objective is to provide researchers with a foundational understanding of the expected differences among these isomers and the experimental methodologies required to elucidate them.
Structural Comparison of Isomers
The molecular formula for this compound is C₁₂H₁₇NO₂. Isomerism can arise from three primary sources: the substitution pattern on the benzene ring, the structure of the butyl group, and the position of the nitro group on the ethyl chain.
Types of Isomerism:
-
Positional Isomers: The butyl and nitro-ethyl groups can be arranged in ortho (1,2), meta (1,3), or para (1,4) positions on the benzene ring.
-
Butyl Group Isomers: The butyl group can exist as n-butyl, sec-butyl, isobutyl, or tert-butyl.
-
Side-Chain Isomers: The nitro group can be at position 1 or 2 on the ethyl side chain.
The relationship between these isomeric forms is outlined in the diagram below.
Physicochemical Properties
The structural variations among isomers directly impact their physicochemical properties, such as boiling point, melting point, and polarity. These properties, in turn, affect solubility, bioavailability, and chromatographic behavior. The following table summarizes expected trends based on data from analogous butylbenzene and nitrobenzene derivatives.
| Isomer Type | Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) (Predicted) | logP (Predicted) | Key Structural Feature |
| Parent | 1-n-Butyl-4-(2-nitro-ethyl)-benzene | 223.29 | ~320-340 | ~4.5 | Linear alkyl, para-subst. |
| Positional | 1-n-Butyl-2-(2-nitro-ethyl)-benzene | 223.29 | Lower than para | ~4.5 | Ortho-substitution, potential for intramolecular interactions. |
| Positional | 1-n-Butyl-3-(2-nitro-ethyl)-benzene | 223.29 | Similar to para | ~4.5 | Meta-substitution. |
| Butyl | 1-sec-Butyl-4-(2-nitro-ethyl)-benzene | 223.29 | Lower than n-butyl | ~4.4 | Branched alkyl chain (chiral center). |
| Butyl | 1-Isobutyl-4-(2-nitro-ethyl)-benzene | 223.29 | Lower than n-butyl | ~4.4 | Branched alkyl chain. |
| Butyl | 1-tert-Butyl-4-(2-nitro-ethyl)-benzene | 223.29 | Lower than n-butyl | ~4.3 | Highly branched, sterically hindered. |
| Side-Chain | 1-n-Butyl-4-(1-nitro-ethyl)-benzene | 223.29 | Similar to parent | ~4.3 | Nitro group on benzylic carbon (chiral center). |
Note: Predicted values are estimates based on chemical principles and data for similar structures. Experimental validation is required.
Spectroscopic Comparison
Spectroscopic techniques are essential for distinguishing between isomers.
¹H and ¹³C NMR Spectroscopy:
-
Aromatic Region (¹H NMR): The substitution pattern on the benzene ring creates distinct splitting patterns. Para-isomers typically show a simpler, more symmetric pattern (e.g., two doublets), while ortho- and meta-isomers exhibit more complex multiplets.
-
Alkyl Region (¹H and ¹³C NMR): The chemical shifts and coupling constants for the butyl and ethyl groups will differ significantly. For instance, the tert-butyl group will appear as a singlet in ¹H NMR, whereas the n-butyl group will show a complex pattern of triplets and multiplets. The number of unique carbon signals in the ¹³C NMR spectrum can also confirm the level of symmetry in the molecule.
Infrared (IR) Spectroscopy:
-
Nitro Group: All isomers will show strong characteristic absorptions for the nitro group (NO₂) around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Bending: The pattern of weak absorptions between 900 cm⁻¹ and 690 cm⁻¹ can help identify the substitution pattern on the benzene ring (e.g., a strong band around 850-800 cm⁻¹ is characteristic of para-substitution).
Functional and Biological Activity Comparison
The nitro group is a significant pharmacophore, and its presence in aromatic compounds can lead to a wide range of biological activities, including antibacterial and antitumoral effects.[1] The activity of nitro-aromatic compounds is often linked to their enzymatic reduction within cells, which can produce reactive intermediates.[2] The isomeric form of the molecule is expected to have a profound impact on this activity.
-
Steric Effects: The size and shape of the molecule, dictated by the butyl isomer and substitution pattern, will influence its ability to fit into enzyme active sites or ligand-binding pockets. For example, the bulky tert-butyl group may cause steric hindrance that prevents or enhances binding compared to the linear n-butyl group.
-
Electronic Effects: The electron-donating butyl group and the electron-withdrawing nitro-ethyl group influence the electron density of the aromatic ring. The relative positions of these groups (ortho, meta, para) alter the molecule's overall dipole moment and electronic distribution, which can affect its interaction with biological targets and its reduction potential.
-
Chirality: Isomers containing a sec-butyl or a 1-nitro-ethyl group are chiral and will exist as a pair of enantiomers. It is common in pharmacology for enantiomers to have different biological activities, with one being active and the other being inactive or even having undesirable side effects.
Experimental Protocols
To empirically determine the properties and activities of these isomers, the following experimental workflows are proposed.
General Synthesis Workflow: Henry Reaction
A plausible route to synthesize these compounds is the Henry reaction (nitro-aldol reaction), followed by further modification.
Methodology:
-
Henry Reaction: To a solution of the appropriate butylbenzaldehyde isomer in a suitable solvent (e.g., methanol), add nitroethane and a catalytic amount of a base (e.g., sodium hydroxide). Stir the reaction at room temperature until completion, monitored by TLC.
-
Work-up: Neutralize the reaction mixture with acid and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting nitro-alcohol intermediate by column chromatography.
-
Dehydration & Reduction: The nitro-alcohol can be dehydrated to the nitroalkene and subsequently reduced to the target nitroalkane using established literature procedures.
Spectroscopic Characterization
Objective: To confirm the structure and purity of a synthesized isomer.
Methodology:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Place a drop of the neat liquid sample (or a KBr pellet for solids) in an FT-IR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI or GC-MS) to determine the molecular weight and fragmentation pattern.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To compare the cytotoxic effects of the isomers on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of each isomer in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Conclusion
While sharing the same molecular formula, the isomers of this compound represent a diverse set of molecules with distinct structural, physicochemical, and, foreseeably, biological properties. The arrangement of substituents on the aromatic ring, the branching of the alkyl chain, and the position of the nitro group are all critical determinants of function. This guide provides a predictive framework for understanding these differences and outlines the necessary experimental protocols for their empirical validation. For drug development and materials science, a thorough characterization of all accessible isomers is a crucial step in identifying candidates with optimal activity and properties.
References
Safety Operating Guide
Proper Disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 1-Butyl-4-(2-nitro-ethyl)-benzene, a nitroaromatic compound. Due to the inherent hazards associated with this class of chemicals, strict adherence to the following procedures is imperative to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the potential hazards.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Spill Management:
In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Collect the contaminated material into a designated, sealable hazardous waste container. Do not allow the material to enter drains or waterways.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: Organic Nitro Compounds" and include the full chemical name: "this compound".[5]
-
This waste stream must be kept separate from other chemical wastes, particularly acids, bases, and oxidizing agents, to prevent potentially violent reactions.[1][6]
-
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
Keep the container securely closed at all times, except when adding waste.[3]
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[1]
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Quantitative Data and Hazard Summary
The following table summarizes the key information for the safe handling and disposal of this compound, based on data for structurally similar nitroaromatic compounds.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₂H₁₇NO₂ | Inferred |
| Hazard Class | Organic Nitro Compound (Assumed Toxic) | [7] |
| Primary Hazards | Harmful if swallowed, in contact with skin, or if inhaled. | [7] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases. | [1][6] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat. | - |
| Disposal Method | Incineration or other approved hazardous waste treatment by a licensed facility. | [3] |
| Waste Container | Tightly sealed, chemically resistant container (e.g., HDPE, glass). | [1][5] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. ethz.ch [ethz.ch]
- 2. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. 1-tert-Butyl-4-nitrobenzene | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
